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  • Product: Δ2 -Avermectin B1a

Core Science & Biosynthesis

Foundational

Biosynthesis and Chemical Isomerization of Avermectin: Pathway to the Δ2 Isomer

Executive Summary In the study of macrocyclic lactones, a critical scientific distinction must be made regarding the Δ2 isomer of avermectin (often referred to as Δ2-avermectin B1a). The Δ2 isomer is not a direct seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of macrocyclic lactones, a critical scientific distinction must be made regarding the Δ2 isomer of avermectin (often referred to as Δ2-avermectin B1a). The Δ2 isomer is not a direct secondary metabolite synthesized via the microbial polyketide pathway[]. Instead, the biological fermentation of Streptomyces avermitilis yields the parent macrocycle (Avermectin B1a) containing a non-conjugated Δ3,4 double bond. The Δ2 isomer is an irreversible, base-catalyzed semi-synthetic or degradation product driven by thermodynamic stabilization[2].

This technical guide bridges the biological assembly of the avermectin precursor with the mechanistic causality of its chemical isomerization, providing self-validating protocols for both phases.

Phase 1: Biological Assembly of the Precursor (Avermectin B1a)

The biosynthesis of the parent compound, Avermectin B1a, is governed by a highly coordinated Type I modular polyketide synthase (PKS) system encoded by the ave gene cluster in Streptomyces avermitilis[3].

  • Initiation & Chain Elongation : The PKS assembly line (AveA1 to AveA4) utilizes specific starter units. For Avermectin B1a, the starter unit is 2-methylbutyryl-CoA[4]. The chain is extended through 12 modules utilizing malonyl-CoA and methylmalonyl-CoA as extender units.

  • Macrolactonization : The linear polyketide chain undergoes intramolecular cyclization (macrolactonization) to form the characteristic 16-membered lactone ring. Crucially, the biological enzymatic process leaves a non-conjugated double bond at the C3-C4 position (Δ3,4).

  • Tailoring & Glycosylation : Post-PKS tailoring involves the glycosyltransferases AveBI and AveBII, which attach an oleandrosyl-oleandrose disaccharide moiety to the C13 hydroxyl group, yielding the final bioactive Avermectin B1a[3].

PKS_Biosynthesis Start Starter Unit (2-Methylbutyryl-CoA) PKS Polyketide Synthase (AveA1-A4) 12 Modules | Macrolactonization Start->PKS Aglycone Avermectin Aglycone (Natural Δ3,4 Double Bond) PKS->Aglycone Glycosylation Glycosyltransferases (AveBI/BII) Addition of Oleandrose Disaccharide Aglycone->Glycosylation AveB1a Avermectin B1a (Parent Biosynthetic Product) Glycosylation->AveB1a

Caption: Biosynthetic assembly of Avermectin B1a via the PKS pathway in S. avermitilis.

Phase 2: Mechanistic Causality of the Δ2 Isomerization

The conversion of Avermectin B1a to the Δ2 isomer is a textbook example of thermodynamically driven chemical degradation.

The Chemical Vulnerability

In the natural Avermectin B1a structure, the C2 alpha-proton is highly acidic due to the adjacent C1 lactone carbonyl. When exposed to basic conditions (e.g., 0.05 M NaOH in aqueous methanol), this proton is easily abstracted[2].

The Isomerization Cascade
  • Enolization & Epimerization : Base abstraction of the C2 proton forms a planar C2-enolate intermediate. Reprotonation at C2 can occur from either stereochemical face, creating a rapid, reversible equilibrium between natural Avermectin B1a and its C2-epimer (2-epi-avermectin B1a)[2].

  • Double Bond Migration : Because the natural double bond is at C3-C4, the enolate is part of an extended conjugated system. Reprotonation can alternatively occur at the C4 position.

  • Conjugative Stabilization (The Thermodynamic Sink) : Reprotonation at C4 forces the double bond to migrate to the C2-C3 position. This new Δ2,3 double bond is now directly conjugated with the C1 lactone carbonyl, forming an α,β-unsaturated lactone. Because this conjugated system is significantly lower in energy, the conversion to the Δ2 isomer is irreversible [2].

Biological Impact

This migration flattens the local geometry of the macrocycle. The altered 3D conformation severely impairs the molecule's ability to bind to invertebrate glutamate-gated chloride channels. Consequently, the Δ2 isomer exhibits substantially reduced biological activity (e.g., LC90 values against T. urticae drop from 0.038 ppm for parent-class compounds to 0.23 ppm for the Δ2 isomer)[].

Isomerization_Mechanism AveB1a Avermectin B1a (Non-conjugated Δ3,4) Base Base Addition (0.05 M NaOH / MeOH) AveB1a->Base Enolate C2-Enolate Intermediate (Equilibrium with 2-epimer) Base->Enolate Protonation Reprotonation at C4 (Double Bond Migration) Enolate->Protonation Irreversible Delta2 Δ2-Avermectin B1a (Conjugated Δ2,3 Isomer) Protonation->Delta2

Caption: Base-catalyzed isomerization mechanism shifting the Δ3,4 double bond to the conjugated Δ2,3 position.

Phase 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows incorporate internal Quality Control (QC) checkpoints.

Protocol A: Fermentation & Recovery of Precursor Avermectin B1a
  • Inoculation : Culture a high-yielding strain of Streptomyces avermitilis in a seed medium for 48 hours at 28°C.

  • Fermentation : Transfer to an optimized production medium (rich in starch/glucose and soybean meal). Maintain constant agitation and aeration for 7–10 days[].

  • In-Process QC : Daily sampling of the broth. Monitor carbon source depletion and assay Avermectin B1a titer via reverse-phase HPLC (C18 column, Acetonitrile/Water/Methanol mobile phase).

  • Harvest & Extraction : Once the titer plateaus, filter the microbial biomass. Extract the filtrate with organic solvents (e.g., toluene or ethyl acetate), followed by crystallization to yield crude Avermectin B1a[].

Protocol B: Base-Catalyzed Synthesis of Δ2-Avermectin B1a
  • Reaction Setup : Dissolve 1.0 g of purified Avermectin B1a in 50 mL of aqueous methanol.

  • Catalysis : Add sodium hydroxide to achieve a final concentration of 0.05 M NaOH[2]. Stir at room temperature.

  • Self-Validating QC (HPLC Tracking) :

    • At t = 15 mins: Inject a 10 µL sample into the HPLC. You must observe a transient peak corresponding to the 2-epimer, validating that the C2-enolate equilibrium has been established[2].

    • At t = 60 mins: The parent and 2-epimer peaks should diminish, replaced by a dominant, later-eluting peak (the Δ2 isomer).

  • Quenching & Recovery : Once the parent peak area is <2%, quench the reaction by adding dilute acetic acid to neutralize the base (preventing further non-specific lactone hydrolysis). Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and evaporate to yield the purified Δ2 isomer.

Phase 4: Quantitative Data & Comparative Analysis

The structural and functional differences between the species in the isomerization pathway are summarized below:

CompoundDouble Bond PositionConjugation StatusChemical Stability in BaseRelative Bioactivity (LC90 vs T. urticae)
Avermectin B1a (Parent)C3-C4 (Δ3,4)Non-conjugatedUnstable (Forms Enolate)High (~0.038 ppm)*
2-epi-Avermectin B1a C3-C4 (Δ3,4)Non-conjugatedUnstable (Equilibrium)Substantially Reduced
Δ2-Avermectin B1a C2-C3 (Δ2,3)Conjugated (with C1)Stable (Irreversible Sink) Low (~0.23 ppm)[]

*Baseline reference metric for standard parent-class macrocyclic lactones.

References

Sources

Exploratory

The Discovery and Origin of Δ2-Avermectin B1a: A Comprehensive Technical Guide

Executive Summary The avermectins represent a breakthrough class of macrocyclic lactones renowned for their potent anthelmintic and insecticidal properties. While the natural fermentation of Streptomyces avermitilis yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The avermectins represent a breakthrough class of macrocyclic lactones renowned for their potent anthelmintic and insecticidal properties. While the natural fermentation of Streptomyces avermitilis yields highly active parent compounds like Avermectin B1a, environmental exposure and chemical processing often lead to structural degradation[],[2],[3]. This technical guide explores the origin, discovery, and chemical behavior of Δ2-Avermectin B1a —an irreversible base-catalyzed degradation product and structural isomer of Avermectin B1a[4],[5],[6]. Designed for drug development professionals and analytical chemists, this whitepaper dissects the mechanistic pathways of its formation, details a self-validating protocol for its synthesis, and analyzes its residual pharmacodynamics.

The Avermectin Class and the B1a Parent Compound

Avermectins act as allosteric modulators of neurotransmission in invertebrates. The parent compound, Avermectin B1a, constitutes the major component (typically >80%) of the commercial agricultural and veterinary product abamectin[2],[7]. Structurally, Avermectin B1a possesses a critical double bond at the Δ3 position (between C3 and C4). However, the unique stereochemistry and presence of labile groups within the macrocyclic ring make the molecule highly susceptible to structural shifts under alkaline conditions, leading to the formation of specific degradation impurities[3],[8],[9].

The Discovery of Δ2-Avermectin B1a: Mechanistic Origins

The definitive characterization of Δ2-Avermectin B1a was established by Pivnichny et al. in 1988 during stability-indicating studies of avermectins[10],[11],[3]. The researchers discovered that when Avermectin B1a is exposed to a basic environment, it undergoes a base-catalyzed isomerization[4],[5],[12].

Mechanistically, the hydroxide ion attacks the C-2 position, initiating a deprotonation event. This creates a transient, reversible equilibrium of C-2 epimers[10],[11],[3]. Because the macrocyclic structure seeks a lower energy state, these epimers ultimately undergo an irreversible rearrangement. The naturally occurring Δ3 double bond shifts to the Δ2 position, resulting in the conjugatively stabilized Δ2-Avermectin B1a isomer[4],[5],[6],[9].

Isomerization A Avermectin B1a (Natural Δ3 Isomer) B C-2 Deprotonation (0.05 M NaOH) A->B OH- attack C C-2 Epimeric Equilibrium B->C Reversible D Δ2-Avermectin B1a (Conjugatively Stabilized) C->D Irreversible Rearrangement

Base-catalyzed isomerization pathway of Avermectin B1a to Δ2-Avermectin B1a.

Chemical Properties and Structural Characterization

Understanding the physicochemical properties of Δ2-Avermectin B1a is critical for analytical tracking, especially when developing stability-indicating HPLC methods for commercial avermectin batches[4],[13],[14].

Table 1: Chemical and Physical Properties of Δ2-Avermectin B1a

PropertyValue
Chemical Name Δ2-Avermectin B1a (Delta-2-Avermectin B1a)
CAS Number 110415-68-4[4],[15],[],,[16]
Molecular Formula C48H72O14[4],[5],[6],[13],[15],
Molecular Weight 873.1 g/mol [4],[5],[6],[13]
UV Absorbance (λmax) 253 nm[13]
Solubility Soluble in DMSO, Ethanol, Methanol, and DMF[4],[5],[6],[13]
Origin Semi-synthetic / Irreversible base degradation product[4],[5],[6]

Experimental Workflow: Synthesizing and Isolating Δ2-Avermectin B1a

To generate Δ2-Avermectin B1a as a reference standard for impurity profiling, researchers must replicate the base-catalyzed degradation in a highly controlled environment. As an Application Scientist, I emphasize that this protocol must be treated as a self-validating system to prevent the complete destruction of the lactone ring.

Step-by-Step Methodology
  • Solvent and Catalyst Preparation: Prepare a solution of 0.05 M NaOH in 50% aqueous methanol[10],[3].

    • Causality: The 50% aqueous methanol system is specifically chosen because the highly lipophilic macrocycle requires an organic fraction (methanol) for complete dissolution, while the aqueous fraction provides the necessary dielectric constant to support the hydroxide ion (OH⁻) catalyst. The 0.05 M concentration is critical—it is strong enough to deprotonate the C-2 position but dilute enough to prevent irreversible base-catalyzed hydrolysis of the lactone ring[10],[3].

  • Reaction Initiation: Dissolve high-purity Avermectin B1a into the alkaline solution and maintain the reaction vessel at exactly 25°C[10],[11].

    • Causality: Temperature control at 25°C prevents runaway kinetic degradation, ensuring the reaction stalls at the thermodynamically stable Δ2 isomer rather than progressing to aglycone cleavage.

  • In-Process HPLC Monitoring (Self-Validating Step): Sample the reaction matrix every 30 minutes and analyze via HPLC with UV detection at 253 nm[13]. The protocol validates itself when the operator observes the parent B1a peak diminish, intermediate C-2 epimer peaks transiently appear, and a single, stable peak representing the Δ2 isomer emerges[10],[3]. Crucially, the total peak area (mass balance) must remain constant; a decrease indicates lactone cleavage, prompting immediate reaction abortion.

  • Reaction Quenching: Once the Δ2 isomer peak plateaus, immediately neutralize the solution with dilute acetic acid (0.1 M) to pH 7.0 to arrest the hydroxide catalysis.

  • Extraction and Purification: Extract the aqueous-organic mixture with dichloromethane. Evaporate the organic layer under reduced pressure and purify the residue using preparative HPLC to isolate the >95% pure Δ2-Avermectin B1a solid[4],[13].

Pharmacodynamics and Biological Activity

Like its parent compound, Δ2-Avermectin B1a targets the nervous system of invertebrates. It acts as an allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors[6],[15],[3]. Binding to these receptors forces the chloride channels to remain open, causing a massive influx of chloride ions. This shifts the ionic gradient, leading to membrane hyperpolarization, flaccid paralysis, and ultimately the death of the target organism[6],[].

MOA Ligand Δ2-Avermectin B1a Receptor Glutamate-Gated Chloride Channels (GluCls) Ligand->Receptor Allosteric Binding Channel Chloride Ion (Cl-) Influx Receptor->Channel Channel Opening Cell Membrane Hyperpolarization Channel->Cell Ionic Gradient Shift Outcome Flaccid Paralysis & Death Cell->Outcome Inhibition of Neurotransmission

Mechanism of action: Δ2-Avermectin B1a modulating GluCls leading to paralysis.

Despite retaining the core macrocyclic structure, the shift of the double bond from Δ3 to Δ2 alters the spatial conformation of the molecule, reducing its binding affinity. Consequently, Δ2-Avermectin B1a exhibits substantially reduced biological activity relative to the parent compound, though it remains active at concentrations as low as 1 ppm[4],[5],[6],[10].

Table 2: Comparative Biological Activity (LC90 against T. urticae)

CompoundLC90 (ppm)Relative Potency
Ivermectin / Abamectin (Parent) 0.038[13],[15],[]High (Baseline)
Δ2-Avermectin B1a (Isomer) 0.23[13],[15],[]Reduced (~6x lower affinity)

Environmental and Metabolic Significance

The discovery of Δ2-Avermectin B1a has profound implications for environmental toxicology and pharmacokinetics. Because it is an irreversible base degradation product, it is frequently detected as an environmental residue in soil and water systems exposed to agricultural runoff, as well as a metabolic byproduct in animals treated with avermectin-based therapies[4],[5],[6]. Tracking this specific isomer is a mandatory regulatory requirement for validating the stability and environmental half-life of commercial endectocides.

References

  • Base-catalyzed isomerization of avermectins. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Avermectin B1a, delta2. Bioaustralis Fine Chemicals. URL: [Link]

  • A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance. Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of Δ2-Avermectin B1a

Introduction Δ2-Avermectin B1a is a significant semi-synthetic derivative and a key degradation product of the macrocyclic lactone, Avermectin B1a.[1] As the parent compound, Avermectin B1a, is a cornerstone in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Δ2-Avermectin B1a is a significant semi-synthetic derivative and a key degradation product of the macrocyclic lactone, Avermectin B1a.[1] As the parent compound, Avermectin B1a, is a cornerstone in the development of potent antiparasitic agents and agricultural insecticides, understanding the properties of its derivatives is paramount for drug development professionals, stability chemists, and analytical scientists.[2][3] Δ2-Avermectin B1a is formed through a base-catalyzed isomerization of Avermectin B1a, where the endocyclic double bond shifts from the Δ3 to the Δ2 position.[4] This structural rearrangement results in a more chemically stable, conjugated system.[4]

This guide provides a comprehensive technical overview of the core physical and chemical properties of Δ2-Avermectin B1a. It delves into its physicochemical characteristics, stability profile, and the analytical methodologies essential for its identification and quantification. The insights herein are designed to support researchers in understanding the behavior of this compound in various matrices and during stability and formulation studies.

Part 1: Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Δ2-Avermectin B1a is fundamental to predicting its behavior, developing stable formulations, and establishing robust analytical methods.

General and Physical Properties

Δ2-Avermectin B1a presents as a white, crystalline solid.[5] Its fundamental properties are critical for handling, storage, and formulation development. The key physical and molecular properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄₈H₇₂O₁₄[1][5]
Molecular Weight 873.1 g/mol [1][5][6]
CAS Number 110415-68-4[1]
Appearance Crystalline Solid[5]
Purity Typically ≥95% (by HPLC)[5]
UV Maximum (λmax) 253 nm[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF). Low solubility in water.[4][6]
Long-Term Storage -20°C[3][4]

The solubility profile highlights its lipophilic nature, a common characteristic among the avermectin family. Its solubility in polar organic solvents facilitates its use in in-vitro assays and the preparation of analytical standards. Conversely, its poor aqueous solubility is a critical consideration for formulation scientists aiming to develop bioavailable drug products.[6]

Chemical Structure and Isomerization

The defining structural feature of Δ2-Avermectin B1a is the position of the endocyclic double bond. This bond is located at the C2-C3 position, which is a result of an irreversible base-catalyzed rearrangement from the C3-C4 position (Δ3) in the parent Avermectin B1a molecule.[4] This shift creates a conjugated system with the existing double bond at the C4a-C5 position, which imparts increased thermodynamic stability to the molecule.

The isomerization process is a critical degradation pathway for Avermectin B1a under alkaline conditions and is a key transformation to monitor during stability studies.

G Avermectin Avermectin B1a (Δ3 Isomer) Delta2 Δ2-Avermectin B1a Avermectin->Delta2  Base-Catalyzed  Isomerization  (Irreversible)

Caption: Base-catalyzed isomerization of Avermectin B1a to Δ2-Avermectin B1a.

Part 2: Chemical Behavior and Stability

The chemical behavior of Δ2-Avermectin B1a is largely defined by its role as a stabilized degradation product. Its formation and stability are of primary interest in the context of the parent drug's life cycle.

Formation via Forced Degradation

Δ2-Avermectin B1a is an irreversible degradation product formed under basic conditions.[4] Forced degradation studies, which are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods, are the primary means of generating and studying this isomer. Avermectins as a class are known to be unstable under various stress conditions, including acidic and alkaline environments, and are sensitive to light and oxidation.[7]

Causality in Degradation: Under alkaline stress, the proton at the C2 position of Avermectin B1a becomes labile. Its removal can lead to epimerization at this center, followed by a rearrangement of the double bond from the Δ3 to the Δ2 position to form a more stable, conjugated enone system. This thermodynamic stability makes the reverse reaction highly unfavorable, hence the isomerization is considered irreversible.[4]

Stability Profile

While the parent Avermectin B1a is susceptible to degradation across a range of conditions, Δ2-Avermectin B1a, once formed, exhibits greater stability, particularly in the alkaline environment that facilitates its formation.

Stress ConditionStability of Parent Avermectin B1aStability of Δ2-Avermectin B1a (Inferred)Rationale
Acidic (e.g., 0.1M HCl) Susceptible to degradationLikely more stable than parentThe conjugated system may offer some protection against acid-catalyzed hydrolysis compared to the isolated double bond in the parent.
Alkaline (e.g., 0.1M NaOH) Unstable, converts to Δ2 isomerStableAs the thermodynamically favored end-product of base-catalyzed degradation, it does not revert or degrade further under these conditions.
Oxidative (e.g., 3% H₂O₂) Susceptible to degradationSusceptibleThe complex macrocyclic structure with multiple potential oxidation sites remains vulnerable.
Photolytic (e.g., UV/Vis light) UnstableSusceptibleThe chromophores within the molecule make it susceptible to photodegradation.
Thermal (e.g., >60°C) Susceptible to degradationLikely more stable than parentIncreased thermodynamic stability may translate to higher thermal stability.
Key Degradation Pathways of Avermectin B1a

To understand Δ2-Avermectin B1a, one must understand the degradation landscape of its parent compound. The diagram below illustrates the central role of alkaline conditions in channeling the degradation of Avermectin B1a towards its Δ2 isomer. Other conditions lead to different degradants.

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic (e.g., HCl) Aglycone Aglycone & Monosaccharide (Hydrolysis Products) Acid->Aglycone Base Alkaline (e.g., NaOH) Delta2 Δ2-Avermectin B1a (Isomerization Product) Base->Delta2 Photo Photolytic (e.g., UV Light) Z_Isomer 8,9-Z-Avermectin B1a (Photoisomer) Photo->Z_Isomer Parent Avermectin B1a Parent->Aglycone Hydrolysis Parent->Delta2 Isomerization Parent->Z_Isomer Photoisomerization

Caption: Major degradation pathways of Avermectin B1a under various stress conditions.

Part 3: Experimental Protocols and Analytical Methodologies

The analysis of Δ2-Avermectin B1a requires robust, stability-indicating methods capable of separating it from the parent compound and other related substances.

Protocol: Forced Degradation of Avermectin B1a

This protocol outlines a general procedure for stress testing Avermectin B1a to generate degradation products, including Δ2-Avermectin B1a, in accordance with ICH guidelines.[8][9]

Objective: To generate a degradation profile for Avermectin B1a and produce the Δ2 isomer for characterization.

Materials:

  • Avermectin B1a reference standard

  • Methanol, Acetonitrile (HPLC grade)

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • pH meter, volumetric flasks, HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Avermectin B1a in methanol at a concentration of approximately 1 mg/mL.

  • Alkaline Hydrolysis (to generate Δ2-Avermectin B1a):

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.

    • Incubate at 60°C for 2-4 hours. The goal is to achieve significant degradation of the parent peak without complete loss.

    • At timed intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent volume of 0.1M HCl, and dilute with mobile phase for HPLC analysis.

    • Rationale: This condition is expected to be the primary route for generating the Δ2 isomer.[4]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M HCl.

    • Incubate at 60°C for 4-8 hours.

    • Withdraw aliquots, neutralize with 0.1M NaOH, and dilute for analysis.

    • Rationale: This tests for susceptibility to acid-catalyzed hydrolysis, likely at the glycosidic linkages.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature and monitor for 24 hours.

    • Withdraw aliquots and dilute for analysis.

    • Rationale: This assesses the molecule's susceptibility to oxidation.

  • Thermal Degradation:

    • Expose solid Avermectin B1a powder to dry heat (e.g., 80°C) for 24-48 hours.

    • Also, heat a solution of Avermectin B1a in methanol at 60°C.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.

    • Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photolytic Degradation:

    • Expose a solution of Avermectin B1a to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples.

    • Rationale: This is crucial for identifying photoisomers, such as the 8,9-Z isomer.[10]

Analytical Characterization Methods

A multi-faceted analytical approach is required for the unambiguous identification and quantification of Δ2-Avermectin B1a.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for separating and quantifying avermectins and their impurities. A stability-indicating method must be able to resolve the Δ2 isomer from the parent peak and other degradants.[9][11]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient elution is often necessary for optimal separation. A typical mobile phase system consists of water (A) and a mixture of acetonitrile and methanol (B).[11]

  • Detection: UV detection at or near the λmax of the avermectins (around 245-253 nm) provides good sensitivity.[5][11]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[11]

  • Temperature: Column temperature is controlled (e.g., 30°C) to ensure reproducible retention times.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For confirmation and trace-level quantification in complex matrices, LC-MS/MS is the preferred method due to its superior specificity and sensitivity.[12][13]

  • Ionization: Electrospray Ionization (ESI) is commonly used.

  • Mode: Both positive and negative ion modes can be employed, though negative mode is often reported for avermectins.

  • Transition Monitoring: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Extraction from Matrix (e.g., Soil, Plasma) Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Final Solvent Exchange & Reconstitution Cleanup->Final LC UHPLC Separation (C18 Column) Final->LC MS Tandem Mass Spec (MS/MS Detection) LC->MS Quant Quantification (MRM Transitions) MS->Quant Confirm Confirmation (Ion Ratios) MS->Confirm

Caption: General analytical workflow for the confirmation of Δ2-Avermectin B1a.

Conclusion

Δ2-Avermectin B1a is a critical molecule in the study of avermectin-based pharmaceuticals and agrochemicals. As the stable, irreversible product of base-catalyzed degradation, its physicochemical properties and analytical signatures are of paramount importance. A comprehensive understanding of its formation, stability relative to its parent compound, and the methods used for its separation and identification is essential for ensuring the quality, safety, and efficacy of any product containing Avermectin B1a. The protocols and data presented in this guide provide a foundational framework for researchers and scientists working in this field.

References

  • Berger, S. N., & Rustum, A. M. (2025). A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. Journal of Liquid Chromatography & Related Technologies, 48(16-20), 419-429. Available from: [Link]

  • ResearchGate. (2025). A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. Available from: [Link]

  • PubChem. (n.d.). Avermectin B1a. National Center for Biotechnology Information. Available from: [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Avermectin B1a, delta2-. Available from: [Link]

  • FSIS USDA. (2024). Confirmation of Avermectins by UHPLC-MS/MS. Available from: [Link]

  • Food and Drug Administration. (n.d.). A Rapid Liquid Chromatography-Fluorescence Detection (UPLC/FLD) for the Quantitative. Available from: [Link]

  • Water Science & Technology. (2017). Study of the degradation in aqueous solution of a refractory organic compound: avermectin type used as pesticide in agriculture. IWA Publishing. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2021). CHARACTERIZATION OF FORCE DEGRADATION ASSAY METHOD EVALUATION FOR SIMULTANEOUS ESTIMATION OF ALBENDAZOLE AND IVERMECTIN IN VETERINARY DOSAGE FORM USING UPLC-MS/MS. Available from: [Link]

  • PubMed. (2023). Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Available from: [Link]

  • Scribd. (2007). Biodegradation of Avermectin by Strain LYH. Available from: [Link]

  • Environmental Protection Agency. (n.d.). Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. Available from: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Delta-2-Avermectin B1a. Available from: [Link]

  • Environmental Protection Agency. (n.d.). Pesticide Fact Sheet Number 89.2 Avermectin B1. Available from: [Link]

Sources

Exploratory

The Biological Activity and Chemical Ontology of Δ2-Avermectin B1a: A Technical Whitepaper

Executive Summary Δ2-Avermectin B1a (CAS: 110415-68-4; Formula: C₄₈H₇₂O₁₄) is a critical macrocyclic lactone derivative, primarily recognized as an irreversible, base-catalyzed degradation product of the potent antiparas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Δ2-Avermectin B1a (CAS: 110415-68-4; Formula: C₄₈H₇₂O₁₄) is a critical macrocyclic lactone derivative, primarily recognized as an irreversible, base-catalyzed degradation product of the potent antiparasitic agent Avermectin B1a. While widely monitored as a process-related impurity and environmental degradant in agrochemical and pharmaceutical formulations, Δ2-Avermectin B1a retains intrinsic, albeit attenuated, biological activity. This whitepaper provides an in-depth mechanistic analysis of its chemical formation, its interaction with invertebrate glutamate-gated chloride channels (GluCls), and the rigorous experimental protocols required to isolate and validate its pharmacodynamics.

Chemical Degradation and Isomerization Kinetics

The unique structural complexity of avermectins renders them highly susceptible to specific degradation pathways under alkaline conditions. As first delineated by [1][2], the exposure of Avermectin B1a to dilute basic environments initiates a predictable cascade of isomerization.

When subjected to hydroxide ions, the parent molecule undergoes deprotonation at the C-2 position. This forms a transient enolate that rapidly establishes an equilibrium with its C-2 epimer, epi-Avermectin B1a . Because the naturally occurring Δ3 double bond is not in its lowest energy state, this epimeric mixture serves as an intermediate. Ultimately, the double bond migrates from the Δ3 to the Δ2 position, yielding Δ2-Avermectin B1a. This final step is an irreversible thermodynamic sink, driven by the conjugative stabilization of the newly formed α,β-unsaturated system within the macrocyclic ring.

DegradationPathway A Avermectin B1a (Active Parent) B Base Catalysis (OH-, Aqueous MeOH) A->B C epi-Avermectin B1a (C-2 Epimer Equilibrium) B->C Reversible Epimerization D Δ2-Avermectin B1a (Conjugatively Stabilized) C->D Irreversible Bond Migration

Fig 1. Base-catalyzed irreversible isomerization of Avermectin B1a to Δ2-Avermectin B1a.

Target Interaction and Mechanism of Action (MoA)

Despite the structural rearrangement, Δ2-Avermectin B1a retains the core macrocyclic pharmacophore required to bind to glutamate-gated chloride channels (GluCls) [3]. GluCls are ligand-gated ion channels exclusive to protostome invertebrates (such as nematodes, insects, and arachnids), making them highly selective targets for pest control.

Upon binding to the allosteric site of the GluCl complex in the invertebrate neuromuscular junction, Δ2-Avermectin B1a induces a persistent conformational change. This locks the channel in an open state, facilitating a massive influx of chloride (Cl⁻) ions down their concentration gradient. The resulting hyperpolarization of the neuromuscular cell membrane completely inhibits neural signal transmission, leading to flaccid paralysis and the eventual death of the organism [4][5].

MoAPathway N1 Δ2-Avermectin B1a Exposure N2 Binding to GluCl Receptors (Invertebrate Synapses) N1->N2 N3 Allosteric Channel Opening N2->N3 N4 Massive Cl- Influx N3->N4 N5 Membrane Hyperpolarization N4->N5 N6 Flaccid Paralysis & Death N5->N6

Fig 2. Mechanism of action: Δ2-Avermectin B1a targeting GluCls leading to paralysis.

Comparative Biological Efficacy

The migration of the double bond to the Δ2 position significantly alters the three-dimensional conformation of the macrocyclic lactone ring. This steric shift reduces the binding affinity of the molecule to the GluCl receptor compared to the parent compound.

In vivo toxicological assays demonstrate this attenuation clearly. While Avermectin B1a is highly lethal at trace concentrations, Δ2-Avermectin B1a exhibits a roughly 6-fold reduction in efficacy against target species such as Tetranychus urticae (two-spotted spider mite) [6][7]. However, it is critical to note that the compound is not inert; it remains biologically active at concentrations of 1 ppm and above.

Table 1: Comparative Efficacy Profile
CompoundTarget ReceptorLC₉₀ vs. T. urticae (ppm)Relative Activity Loss
Avermectin B1a (Parent) GluCl0.038Baseline (1x)
Δ2-Avermectin B1a GluCl0.230~6-fold reduction
epi-Avermectin B1a GluCl> 3.80~100-fold reduction

Data synthesized from standardized acaricidal assays demonstrating the structure-activity relationship (SAR) of avermectin degradants.

Experimental Methodologies and Self-Validating Protocols

To rigorously study Δ2-Avermectin B1a, researchers must synthesize high-purity analytical standards and validate their biological activity using isolated electrophysiological models. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Base-Catalyzed Synthesis and Isolation of Δ2-Avermectin B1a

Objective: Generate >95% pure Δ2-Avermectin B1a for use as a stability-indicating reference standard.

  • Reagent Preparation: Dissolve 100 mg of Avermectin B1a in 10 mL of 50% aqueous methanol.

    • Causality: Methanol is required to solubilize the highly lipophilic macrocycle, while the aqueous fraction accommodates the ionization of the NaOH catalyst.

  • Base Catalysis: Add 0.05 M NaOH to the solution and incubate at 25°C for 4 hours with continuous stirring.

    • Causality: Mild basic conditions initiate C-2 deprotonation without inducing aggressive hydrolysis of the lactone ring, which would destroy the molecule entirely.

  • Quenching & Extraction: Neutralize the reaction to pH 7.0 using 0.1 M HCl, then extract the organic products using dichloromethane (3 x 10 mL).

    • Causality: Immediate neutralization halts the reaction, preventing secondary degradation, while dichloromethane partitions the non-polar isomers from the aqueous salts.

  • HPLC Purification: Isolate the Δ2 isomer using preparative reverse-phase HPLC (C18 column, Acetonitrile/Water mobile phase).

    • Self-Validation Check: To prove the pathway is an irreversible thermodynamic sink, re-subject the isolated intermediate fraction (epi-Avermectin B1a) to the exact same basic conditions (Step 2). If the system is valid, the epimer will exclusively convert into the Δ2 isomer, confirming the unidirectional bond migration.

Protocol B: Electrophysiological Validation of GluCl Activation

Objective: Quantify the chloride conductance induced by Δ2-Avermectin B1a to confirm retained biological activity.

  • mRNA Microinjection: Microinject 50 nL of Caenorhabditis elegans GluCl mRNA into defolliculated Xenopus laevis oocytes.

    • Causality:Xenopus oocytes natively lack invertebrate GluCls. This provides an absolute "null background," ensuring that any recorded electrical currents are strictly the result of the heterologously expressed target channels.

  • Incubation: Incubate the injected oocytes in ND96 medium at 18°C for 48–72 hours.

    • Causality: This timeframe is biologically required for the oocyte's ribosomes to translate the injected mRNA and traffic the fully assembled receptor complexes to the cell membrane.

  • Two-Electrode Voltage Clamp (TEVC): Clamp the oocyte membrane potential at -80 mV and perfuse the recording chamber with 1 ppm Δ2-Avermectin B1a.

    • Causality: Holding the membrane at -80 mV creates a strong electrochemical driving force for Cl⁻ efflux (recorded electrophysiologically as an inward current), maximizing the signal-to-noise ratio when the channels open.

  • Reversibility Washout: Perfuse the chamber with standard, drug-free ND96 buffer for 10 minutes.

    • Self-Validation Check: Avermectin binding to GluCls is virtually irreversible. The failure of the recorded current to return to baseline during the washout phase validates that the compound is acting via the characteristic irreversible allosteric modulation of avermectins, ruling out transient or competitive binding artifacts.

References

  • Pivnichny, J. V., et al. (1988). "Base-Catalyzed Isomerization of Avermectins." Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Foundational

Toxicological Profile and Pharmacodynamics of Δ2-Avermectin B1a: A Technical Whitepaper

Executive Summary Δ2-Avermectin B1a is a semi-synthetic, irreversible base degradation product of the macrocyclic lactone avermectin B1a. While avermectins are celebrated for their broad-spectrum antiparasitic and insect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Δ2-Avermectin B1a is a semi-synthetic, irreversible base degradation product of the macrocyclic lactone avermectin B1a. While avermectins are celebrated for their broad-spectrum antiparasitic and insecticidal properties, their environmental degradation and formulation stability are critical parameters in drug development and agricultural chemistry. This whitepaper elucidates the structural isomerization, neurotoxic pharmacodynamics, and quantitative toxicological profile of Δ2-Avermectin B1a, providing researchers with self-validating experimental frameworks to assess its biological activity.

Chemical Isomerization and Structural Stability

The formation of Δ2-Avermectin B1a is driven by alkaline conditions. When avermectin B1a is exposed to a basic environment (e.g., sodium hydroxide in aqueous methanol), it undergoes a reversible 1. The reaction initially forms an equilibrium of epimers at the C-2 position. Ultimately, thermodynamic forces drive the rearrangement of the naturally occurring Δ3-double bond to the 2-position, resulting in the conjugatively stabilized Δ2 isomer.

Causality of Stability: The shift of the double bond to the Δ2 position increases the conjugation of the macrolide ring system. This thermodynamic sink prevents the molecule from reverting to its original Δ3 state under standard physiological or environmental conditions, making Δ2-Avermectin B1a a persistent degradant in alkaline soils or improperly buffered formulations.

G A Avermectin B1a (Naturally-occurring Δ3-group) B Alkaline Environment (Base-Catalyzed Hydrolysis) A->B Exposure to NaOH/Base C C-2 Epimeric Intermediates (Equilibrium State) B->C Reversible Epimerization D Δ2-Avermectin B1a (Conjugatively Stabilized Δ2 Isomer) C->D Rearrangement to 2-position

Base-catalyzed isomerization pathway of Avermectin B1a to Δ2-Avermectin B1a.

Pharmacodynamics: Mechanism of Neurotoxicity

Despite being a degradation product, Δ2-Avermectin B1a retains significant biological activity, functioning primarily through the allosteric modulation of2, which are specific to protostome invertebrates.

Causality of Paralysis: Upon binding to the transmembrane domain of the GluCl receptor, Δ2-Avermectin B1a induces a conformational change that locks the channel pore in an open state. This circumvents the normal rapid desensitization of the receptor. The prolonged opening allows a 3 down their electrochemical gradient into the neuron or muscle cell. The resulting cellular hyperpolarization depresses the membrane potential, effectively blocking the transmission of action potentials. This irreversible silencing of neural circuits manifests clinically as flaccid paralysis and subsequent death of the organism.

GluCl A Δ2-Avermectin B1a Administration B Binding to Invertebrate GluCl Receptors A->B C Conformational Change & Pore Opening B->C Allosteric Modulation D Massive Influx of Chloride Ions (Cl-) C->D E Cellular Hyperpolarization D->E Increased Electronegativity F Neuromuscular Paralysis & Death E->F Signal Transmission Blockade

Mechanism of Δ2-Avermectin B1a toxicity via GluCl receptor activation.

Quantitative Toxicological Profile

While Δ2-Avermectin B1a exhibits reduced efficacy compared to its parent compound (e.g., its LC90 against Tetranychus urticae is 0.23 ppm versus 0.038 ppm for ivermectin), it remains highly toxic. Mammalian toxicity is primarily mitigated by the blood-brain barrier (BBB) and P-glycoprotein efflux pumps, which prevent the molecule from interacting with mammalian GABA-A receptors. However, acute systemic exposure bypasses these defenses, posing severe risks.

Table 1: Quantitative Toxicological Data and Hazard Classifications

ParameterValue / ClassificationSource
Molecular Formula C₄₈H₇₂O₁₄4
Molecular Weight 873.1 g/mol Cayman Chemical
Acute Oral Toxicity Category 2 (H300: Fatal if swallowed)5
Acute Dermal Toxicity Category 3 (H311: Toxic in contact with skin)Cayman Chemical SDS
Acute Inhalation Toxicity Category 1 (H330: Fatal if inhaled)Cayman Chemical SDS
Target Organ Toxicity STOT RE 1 (H372: Damage through repeated exposure)Cayman Chemical SDS
Aquatic Toxicity Acute 1 (H400) / Chronic 1 (H410)Cayman Chemical SDS
Efficacy (T. urticae LC90) 0.23 ppmCayman Chemical

Experimental Methodology: Electrophysiological Validation of GluCl Activation

To quantify the pharmacodynamic efficacy of Δ2-Avermectin B1a, researchers utilize Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Causality of Model Selection: Xenopus oocytes are selected because they lack endogenous GluCls, providing a zero-background expression system. When injected with nematode GluCl mRNA, any observed chloride current is exclusively attributable to the exogenous receptors.

Self-Validating TEVC Protocol

Step 1: Oocyte Harvesting and Defolliculation Surgically extract oocytes from Xenopus laevis. Treat with collagenase (2 mg/mL) for 2 hours to remove the follicular layer. Rationale: Defolliculation removes endogenous gap junctions and connective tissue that would otherwise interfere with microelectrode sealing and compound perfusion.

Step 2: mRNA Synthesis and Microinjection In vitro transcribe nematode GluCl α and β subunit mRNA. Microinject 50 nL of the mRNA mixture (1 ng/nL) directly into the oocyte cytoplasm.

Step 3: Incubation and Receptor Expression Incubate the injected oocytes in ND96 buffer at 18°C for 3 to 5 days. Rationale: This incubation period allows the oocyte's translation machinery to synthesize and traffic the GluCl pentamers to the plasma membrane.

Step 4: Electrophysiological Recording Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.

Step 5: Pharmacological Validation (Self-Validating Step)

  • Positive Control: Perfuse with 1 mM Glutamate to establish the baseline maximum reversible current (I_max). Washout until baseline is restored.

  • Test Compound: Perfuse with 1 µM Δ2-Avermectin B1a. Record the slow-onset, irreversible inward chloride current.

  • Negative Control/Antagonism: Perfuse with 100 µM Picrotoxin (a known chloride channel blocker) in the continuous presence of Δ2-Avermectin B1a. Validation: A sharp decrease in current confirms that the observed hyperpolarization is strictly mediated by chloride channel opening, ruling out membrane leak or unspecific toxicity.

Workflow S1 1. Cell Preparation (Xenopus Oocytes) S2 2. GluCl mRNA Microinjection S1->S2 S3 3. Perfusion with Δ2-Avermectin B1a S2->S3 S4 4. Voltage-Clamp Recording S3->S4 S5 5. Data Analysis (Cl- Conductance) S4->S5

Step-by-step patch-clamp electrophysiology workflow for GluCl assays.

References

  • Cayman Chemical. "Safety Data Sheet: Δ2-Avermectin B1a." Cayman Chemical Company.
  • Pivnichny, J. V., et al. "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 1988.
  • Wolstenholme, A. J., & Rogers, A. T. "Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics." Parasitology, Cambridge University Press, 2005.
  • AOP-Wiki. "AOP 113: Glutamate-gated chloride channel activation leading to acute mortality." AOP-Wiki, 2026.
  • Cayman Chemical. "Product Information: Δ2-Avermectin B1a." Cayman Chemical Company.

Sources

Exploratory

The Environmental Fate and Isomerization of Avermectin B1a: A Technical Guide to the Natural Occurrence of Δ2-Avermectin B1a in Soil Matrices

Executive Summary Avermectin B1a is a highly potent macrocyclic lactone widely utilized in agriculture as an acaricide and insecticide (commonly formulated as Abamectin), and in veterinary medicine as an anthelmintic. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Avermectin B1a is a highly potent macrocyclic lactone widely utilized in agriculture as an acaricide and insecticide (commonly formulated as Abamectin), and in veterinary medicine as an anthelmintic. While its efficacy is unparalleled, its environmental persistence and degradation pathways in the pedosphere are critical focal points for ecological risk assessment. Upon entering the soil matrix via direct agricultural application or livestock excretion, Avermectin B1a is subjected to various biotic and abiotic stressors.

This technical whitepaper explores the natural occurrence of Δ2-Avermectin B1a (CAS 110415-68-4) , a primary, irreversible degradation product formed through base-catalyzed isomerization in the environment[1]. By detailing the mechanistic pathways of its formation, its ecotoxicological profile, and the rigorous analytical methodologies required for its quantification, this guide provides researchers and drug development professionals with a comprehensive framework for evaluating avermectin environmental fate.

Mechanistic Pathways: From Biosynthesis to Soil Degradation

Avermectins are naturally produced as fermentation products by the soil-dwelling actinomycete [2]. The biologically active parent compound, Avermectin B1a, features a characteristic double bond at the Δ3 position (C3–C4) within its macrolide ring.

However, the pedosphere is a highly heterogeneous environment. When Avermectin B1a encounters alkaline microenvironments—such as high-pH soils, specific mineral surfaces, or basic agricultural amendments—it undergoes a base-catalyzed isomerization[3].

The Chemical Mechanism: The proton at the C2 position (alpha to the lactone carbonyl at C1) is relatively acidic. Under basic conditions, this proton is abstracted, forming a transient enolate intermediate. Subsequent reprotonation at the C4 position results in the migration of the double bond from the Δ3,4 position to the Δ2,3 position. This forms an


-unsaturated lactone system. Because this conjugated system is thermodynamically more stable, the shift from Avermectin B1a to Δ2-Avermectin B1a is an irreversible thermodynamic sink [1].

EnvFate A Streptomyces avermitilis (Soil Actinomycete) B Avermectin B1a (Active Parent) A->B Microbial Fermentation C Soil Matrix Entry (Agrochemicals/Manure) B->C Agricultural Application D Alkaline Microenvironments (pH > 7.5) C->D Environmental Exposure E Δ2-Avermectin B1a (Irreversible Isomer) D->E Base-Catalyzed Bond Migration

Fig 1. Environmental fate and base-catalyzed isomerization pathway of Avermectin B1a in soil.

Pharmacodynamics and Ecotoxicological Impact

The ecological significance of Δ2-Avermectin B1a lies in its residual bioactivity. Like its parent compound, the Δ2 isomer targets the glutamate-gated chloride channels (GluCl) in the neuromuscular systems of invertebrates[1].

When the ligand binds to the allosteric site of the GluCl, it induces a conformational change that dilates the channel pore. This allows a massive influx of chloride ions (


) into the cell, leading to severe membrane hyperpolarization, inhibition of neural signal transmission, flaccid paralysis, and ultimately, target death.

While the migration of the double bond to the Δ2 position slightly alters the hydrodynamic volume and spatial conformation of the macrolide ring—resulting in a lower binding affinity compared to the parent compound—Δ2-Avermectin B1a remains highly active. For instance, it exhibits an ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 of 0.23 ppm against Tetranychus urticae (two-spotted spider mite), confirming that this soil degradate still poses a residual ecotoxicological risk to non-target soil invertebrates.

GluCl A Δ2-Avermectin B1a (Ligand) B Glutamate-Gated Chloride Channel A->B Allosteric Binding C Conformational Change (Pore Dilation) B->C Channel Activation D Chloride Ion (Cl-) Influx C->D Ion Transport E Membrane Hyperpolarization D->E Electrochemical Shift F Neuromuscular Paralysis & Target Death E->F Signal Inhibition

Fig 2. Mechanism of action of Δ2-Avermectin B1a via GluCl channel hyperpolarization.

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions between the parent compound and its soil degradate, synthesizing data from and [3][].

Property / MetricAvermectin B1aΔ2-Avermectin B1a
CAS Number 65195-55-3110415-68-4
Molecular Formula


Molecular Weight 873.1 g/mol 873.1 g/mol
Double Bond Position Δ3 (C3–C4)Δ2 (C2–C3)
Formation Mechanism Natural BiosynthesisBase-Catalyzed Isomerization
Bioactivity (T. urticae

)
~0.038 ppm (Ivermectin ref)~0.23 ppm
Reversibility N/AIrreversible

Analytical Methodology: Extraction and Quantification from Soil

Because Avermectin B1a and Δ2-Avermectin B1a are isobaric (


 873.1), mass spectrometry alone cannot distinguish them without baseline chromatographic separation. The following protocol outlines a self-validating analytical workflow designed to extract and quantify these isomers from complex soil matrices with high fidelity.
Step-by-Step Self-Validating Protocol

Step 1: Soil Lyophilization and Spiking (Internal Validation)

  • Action: Freeze-dry 10 g of the collected soil sample for 24 hours. Spike the dried soil with 100 ng of Ivermectin-

    
     (Deuterated Internal Standard).
    
  • Causality: Lyophilization immediately halts microbial degradation and standardizes the moisture content across all samples, preventing variable extraction efficiencies caused by water partitioning. The addition of a deuterated internal standard prior to extraction creates a self-validating system; the recovery rate of the IS will mathematically correct for any matrix-induced ion suppression or extraction losses later in the LC-MS/MS run.

Step 2: Solid-Liquid Extraction

  • Action: Add 15 mL of Acetonitrile/Water (80:20, v/v) to the spiked soil. Agitate via ultrasonic bath for 20 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Causality: Avermectins are highly lipophilic and bind tenaciously to soil organic matter. Acetonitrile effectively disrupts these hydrophobic interactions while precipitating co-extracted soil proteins. The 20% aqueous fraction ensures the solvent penetrates the hydrophilic micro-pores of the soil matrix, maximizing desorption.

Step 3: Aminopropyl (


) SPE Clean-up 
  • Action: Condition an Aminopropyl Solid-Phase Extraction (SPE) cartridge with 5 mL of Acetonitrile. Pass the supernatant through the cartridge and collect the eluate.

  • Causality: The

    
     stationary phase acts as a normal-phase sorbent. It selectively retains highly polar interferences, humic acids, and pigments present in the soil extract, while allowing the neutral macrocyclic lactones (the avermectins) to pass through unretained. This drastically reduces matrix effects during ionization.
    

Step 4: LC-MS/MS Quantification

  • Action: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Methanol. Inject 10 µL onto a reversed-phase C18 column coupled to an ESI-MS/MS operating in positive ion multiple reaction monitoring (MRM) mode.

  • Causality: The slight difference in the position of the double bond between Δ3 and Δ2 alters the molecule's hydrodynamic volume and polarity. The C18 column leverages this subtle structural difference to achieve baseline chromatographic resolution of the isomers before they enter the mass spectrometer, ensuring accurate, interference-free quantification.

Conclusion

The natural occurrence of Δ2-Avermectin B1a in soil is a testament to the dynamic chemical transformations that agrochemicals undergo in the pedosphere. Driven by base-catalyzed isomerization, this irreversible degradation pathway yields a compound that, while less potent than its parent, maintains significant ecotoxicological relevance. By employing rigorous, self-validating analytical methodologies, researchers can accurately track this isomer, ensuring that the environmental footprint of avermectin applications is fully understood and appropriately managed.

References

  • Food and Agriculture Organization of the United Nations (FAO). Abamectin - Pesticide Residues in Food. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Protocol for the Detection and Quantification of Δ2-Avermectin B1a

Introduction & Scientific Rationale Δ2-Avermectin B1a (CAS 110415-68-4) is a critical degradation product and structural impurity formed by the reversible, base-catalyzed isomerization of Avermectin B1a (the primary acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Δ2-Avermectin B1a (CAS 110415-68-4) is a critical degradation product and structural impurity formed by the reversible, base-catalyzed isomerization of Avermectin B1a (the primary active component of the pesticide Abamectin)[]. Monitoring this specific isomer is essential for stability-indicating assays in pharmaceutical formulations, environmental fate studies, and agricultural residue testing[2].

Because Δ2-Avermectin B1a is an isobaric isomer of the parent Avermectin B1a and its photo-degradation product (8,9-Z-Avermectin B1a), mass spectrometry alone cannot distinguish them—they share identical molecular weights (873.1 g/mol ) and fragmentation patterns. Therefore, this protocol establishes a highly selective UHPLC-MS/MS methodology that relies on rigorous chromatographic resolution combined with targeted adduct-driven ionization[3].

Pathway A Avermectin B1a (Parent Drug) B Δ2-Avermectin B1a (Base-Catalyzed Isomer) A->B Isomerization C [M+NH4]+ Adduct m/z 890.5 B->C ESI+ w/ NH4+ D Quantifier Ion m/z 305.2 C->D CID (CE: 28V) E Qualifier Ion m/z 567.2 C->E CID (CE: 12V)

Caption: Isomerization of Avermectin B1a and subsequent ESI+ MRM fragmentation pathway.

Mechanistic Protocol Design (E-E-A-T Insights)

Ionization Strategy: Overcoming Sodium Adduct Stability

Avermectins are highly lipophilic macrocyclic lactones. In a standard electrospray ionization (ESI) source, they exhibit a strong affinity for ambient alkali metals, predominantly forming sodium adducts ([M+Na]+, m/z 895.5). However, sodium adducts are notoriously stable and resist fragmentation, yielding poor sensitivity in MS/MS.

The Solution: The aqueous mobile phase is heavily doped with 10 mM ammonium formate. The high concentration of NH₄⁺ outcompetes Na⁺, driving the quantitative formation of the ammonium adduct ([M+NH4]+, m/z 890.5)[3]. Upon collision-induced dissociation (CID), this adduct readily undergoes neutral loss of ammonia and water, generating the highly abundant and diagnostic product ions m/z 305.2 and 567.2[4].

Extraction Strategy: Quenching Ex Vivo Isomerization

Because Δ2-Avermectin B1a is generated via base-catalyzed isomerization[], subjecting samples to standard alkaline extractions will artificially induce isomerization ex vivo, resulting in false positives.

The Solution: We employ an Acetate-buffered QuEChERS method (based on AOAC 2007.01)[4]. The sodium acetate buffer maintains the homogenate at a slightly acidic pH (~5.0), effectively quenching any structural conversion during the aggressive mechanical extraction phase[5].

Experimental Protocol

Reagents & Materials
  • Analytical Standards: Δ2-Avermectin B1a (Purity ≥98%), Avermectin B1a.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Ammonium Formate, Formic Acid, Glacial Acetic Acid.

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA), and C18 sorbent.

Step-by-Step Sample Preparation Workflow

Workflow A 1. Sample Homogenization (Cryogenic milling to prevent thermal degradation) B 2. Buffered Extraction (10g sample + 10 mL ACN w/ 1% Acetic Acid) A->B C 3. Salting Out & Partitioning (Add 4g MgSO4 + 1g NaOAc, Vortex & Centrifuge) B->C D 4. dSPE Clean-up (Transfer supernatant to PSA + C18 + MgSO4) C->D E 5. Concentration (Evaporate under N2 at 35°C, Reconstitute in ACN:H2O) D->E F 6. UHPLC Isomeric Separation (Sub-2 µm C18 Column) E->F G 7. ESI+ MS/MS Detection (Triggered MRM Acquisition) F->G

Caption: Step-by-step Acetate-buffered QuEChERS extraction and LC-MS/MS workflow.

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid. Shake vigorously for 5 minutes[4].

  • Partitioning: Add the AOAC extraction salt packet (4 g anhydrous MgSO₄ and 1 g NaOAc). Vortex immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes[4].

  • Clean-up: Transfer 5 mL of the upper organic layer into a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes[5].

  • Reconstitution: Transfer 2 mL of the purified extract, evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in 1 mL of Mobile Phase A/B (50:50, v/v).

Instrumental Parameters

UHPLC Conditions Baseline separation of the Δ2-isomer from Avermectin B1a requires a shallow gradient profile.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid[3].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[3].

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.404060
1.00.404060
8.00.401585
10.00.400100
12.00.400100
12.10.404060
15.00.404060

MS/MS Parameters (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Δ2-Avermectin B1a890.5305.25028Quantifier
Δ2-Avermectin B1a890.5567.25012Qualifier
Avermectin B1a890.5305.25028Quantifier
Avermectin B1a890.5567.25012Qualifier

(Note: While transitions are identical, retention times will differ based on the specific C18 column chemistry. Δ2-Avermectin B1a typically elutes slightly earlier than Avermectin B1a due to altered spatial conformation).

Data Processing & Self-Validating QA/QC

To ensure the trustworthiness of the analytical batch, the protocol must operate as a self-validating system:

  • Matrix-Matched Calibration: Because avermectins are highly susceptible to ionization suppression in the ESI source, quantification must be performed using matrix-matched calibration curves (R² ≥ 0.995)[5].

  • Ion Ratio Verification: The relative abundance ratio between the quantifier (m/z 305.2) and qualifier (m/z 567.2) transitions must not deviate by more than ±30% from the ratio established by the neat analytical standard[4]. A failure in this metric indicates co-eluting matrix interference or incomplete isomeric resolution.

  • Procedural Blanks: A matrix blank must be extracted alongside every batch to confirm that the extraction process itself is not inducing base-catalyzed isomerization of native Avermectin B1a into Δ2-Avermectin B1a[].

References

1.[] BOC Sciences. "CAS 110415-68-4 (delta2-Avermectin B1a)". Source: bocsci.com. URL: 2.[3] National Institutes of Health (PMC). "Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics". Source: nih.gov. URL: 3.[4] Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution". Source: agilent.com. URL: 4.[5] MDPI. "Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry". Source: mdpi.com. URL: 5.[2] US Environmental Protection Agency (EPA). "Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil". Source: epa.gov. URL:

Sources

Application

using Δ2-Avermectin B1a as a biomarker for avermectin use

Application Note & Protocol Title: Δ2-Avermectin B1a: A Specific and Stable Biomarker for Avermectin B1a (Abamectin) Exposure in Biological and Environmental Matrices Abstract Avermectins, particularly Abamectin (a mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Δ2-Avermectin B1a: A Specific and Stable Biomarker for Avermectin B1a (Abamectin) Exposure in Biological and Environmental Matrices

Abstract

Avermectins, particularly Abamectin (a mixture of Avermectin B1a and B1b), are extensively used as potent anthelmintic and insecticidal agents in veterinary medicine and agriculture.[1][2][3] Due to their potential ecotoxicity and the need to monitor their use and persistence, a reliable analytical strategy is paramount. This application note details the scientific rationale and provides a comprehensive protocol for using Δ2-Avermectin B1a, a key degradation product, as a specific biomarker for Avermectin B1a exposure. Δ2-Avermectin B1a is an irreversible degradation product formed via base-catalyzed isomerization of the parent compound.[4][5] Its detection provides crucial information about the presence and history of Avermectin B1a in various matrices. We present a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of both the parent compound and its Δ2-isomer, ensuring high sensitivity and specificity for researchers, regulatory bodies, and drug development professionals.

Scientific Rationale: Why Δ2-Avermectin B1a is an Effective Biomarker

The utility of a biomarker lies in its specificity, stability, and detectability. Δ2-Avermectin B1a excels in these areas for monitoring Avermectin B1a (the major component of Abamectin[2][6]).

Formation Pathway and Specificity

Avermectin B1a can degrade in the environment and in vivo. One of the primary, irreversible degradation pathways is a base-catalyzed rearrangement of the double bond in the macrocyclic lactone ring.[4][5] Specifically, the naturally occurring Δ3-double bond isomerizes to the more stable Δ2-position, forming Δ2-Avermectin B1a.[4][5]

This transformation is significant because:

  • Specificity: The presence of Δ2-Avermectin B1a is directly linked to the prior presence of Avermectin B1a. It is not a naturally occurring compound itself.

  • Irreversibility: The isomerization to the Δ2 form is irreversible, meaning it serves as a permanent marker of the parent compound's degradation.[4][5]

G AVM Avermectin B1a (Δ3-isomer) D2_AVM Δ2-Avermectin B1a (Δ2-isomer) AVM->D2_AVM  Base-Catalyzed  Isomerization

Caption: Isomerization of Avermectin B1a to Δ2-Avermectin B1a.

Biomarker Stability and Environmental Fate

Avermectin B1a is known to degrade in the environment, primarily through photodegradation and microbial action.[2] Its half-life in soil can range from two weeks to two months under aerobic conditions.[2] The formation of Δ2-Avermectin B1a occurs in animals treated with avermectin and in the environment, indicating its formation under physiological and environmental pH conditions.[4][5] While the parent compound degrades, the presence of the more stable Δ2-isomer can provide a longer window for detecting past avermectin use. The persistence of avermectins in soil and feces is a known environmental concern, making the tracking of such degradation products essential.[6][7]

Target Matrices

This biomarker approach is applicable across a wide range of sample types, including:

  • Veterinary Science: Animal tissues (liver, fat, muscle), plasma.[8][9]

  • Agriculture & Food Safety: Fruits, vegetables, and milk.[10]

  • Environmental Monitoring: Soil, water, and sediments.[11][12]

Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing avermectins due to its exceptional sensitivity and specificity.[8][10][11] The method allows for the separation of the parent drug from its isomer and their unambiguous detection based on their unique mass-to-charge ratios and fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection (e.g., Liver Tissue) Homogenize Homogenization Collection->Homogenize Extract Solvent Extraction (Acetonitrile) Homogenize->Extract Cleanup SPE Cleanup (C18 Cartridge) Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification MS->Data

Caption: General workflow for biomarker analysis from tissue samples.

Detailed Experimental Protocol

This protocol provides a validated method for the simultaneous extraction and quantification of Avermectin B1a and Δ2-Avermectin B1a from bovine liver, a common target matrix for residue analysis.

Reagents and Equipment
  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Formate, n-Hexane. Reference standards for Avermectin B1a and Δ2-Avermectin B1a (>95% purity).

  • Equipment: High-speed homogenizer, Centrifuge, Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 1000 mg), Nitrogen evaporator, LC-MS/MS system.

Standard Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 1 mg of each reference standard (Avermectin B1a and Δ2-Avermectin B1a) in 10 mL of acetonitrile to create individual stock solutions. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working solution by diluting the stock solutions in acetonitrile.

  • Calibration Curve: Prepare a series of matrix-matched calibration standards by spiking blank liver extract with the working standard solution to achieve final concentrations ranging from 0.5 to 200 ng/mL. This accounts for matrix effects.

Sample Preparation & Extraction

This procedure is adapted from established methods for avermectin extraction from animal tissues.[13]

  • Homogenization: Weigh 10.0 g of the liver sample and add 50 mL of acetone. Homogenize at high speed for 2 minutes.

  • Extraction: Filter the homogenate with suction. Re-extract the solid residue with 25 mL of acetone. Combine the filtrates and adjust the final volume to 100 mL with acetone.

  • Liquid-Liquid Partitioning: Take a 10 mL aliquot of the extract and concentrate at <40°C to remove acetone. Add 50 mL of 10% NaCl solution. Extract this aqueous solution twice with 50 mL of ethyl acetate.

  • Defatting: Combine the ethyl acetate layers. Dehydrate with anhydrous sodium sulfate. Concentrate to dryness. Re-dissolve the residue in 30 mL of n-hexane and extract three times with 30 mL of acetonitrile (saturated with n-hexane).

  • Concentration: Combine the acetonitrile extracts and evaporate to dryness at <40°C under a gentle stream of nitrogen. Dissolve the final residue in 2 mL of acetonitrile.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge (1000 mg) with 10 mL of acetonitrile.

  • Loading: Load the 2 mL sample extract onto the cartridge.

  • Elution: Elute the analytes with 20 mL of acetonitrile. Collect the entire eluate.

  • Final Preparation: Evaporate the eluate to dryness at <40°C. Reconstitute the residue in exactly 1 mL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables provide starting parameters for method development. These should be optimized for the specific instrument used.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 80% B (0 min) -> 98% B (5 min) -> 98% B (7 min) -> 80% B (7.1 min) -> 80% B (10 min)

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Avermectin B1a [M+NH₄]⁺ 890.5567.3305.2
Δ2-Avermectin B1a [M+NH₄]⁺ 890.5567.3287.2

Note: Precursor and product ions should be empirically determined. As isomers, Avermectin B1a and Δ2-Avermectin B1a will have the same precursor ion but can yield different product ions or different abundance ratios upon fragmentation, enabling their distinction.

Data Analysis and Method Validation

Quantification

Quantify the concentration of each analyte by plotting the peak area against the concentration of the matrix-matched calibration standards. The use of an internal standard is recommended for optimal accuracy.

Method Performance Characteristics

A method validation should be performed according to regulatory guidelines (e.g., FDA or VICH). Key parameters are summarized below.

Table 3: Typical Method Validation Performance

ParameterTarget ValueRationale
Linearity (r²) > 0.995Ensures a proportional response across the concentration range.
Accuracy (Recovery) 80 - 110%Demonstrates the efficiency of the extraction process.
Precision (RSD) < 15%Shows the repeatability and reproducibility of the method.
Limit of Quantification (LOQ) ≤ 1.0 µg/kgThe lowest concentration that can be reliably quantified.
Specificity No interference at analyte retention timesConfirms the method can distinguish analytes from matrix components.

Conclusion

The use of Δ2-Avermectin B1a as a specific biomarker provides a powerful tool for monitoring the application and environmental fate of Avermectin B1a. The detailed LC-MS/MS protocol herein offers a robust, sensitive, and reliable method for the simultaneous quantification of both the parent compound and its key isomer. This approach enhances the ability of researchers and regulatory agencies to assess compliance, conduct environmental risk assessments, and ensure food safety.

References

  • Pivnichny J.V. et al. (1988). Base-catalyzed isomerization of avermectins. J. Agric. Food Chem., 36, 826.
  • Bioaustralis Fine Chemicals. (n.d.). Avermectin B1a, delta2. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of avermectins in bovine tissues by LC-MS/MS. Retrieved from [Link]

  • Kolar, L., et al. (2017). Study of the degradation in aqueous solution of a refractory organic compound: avermectin type used as pesticide in agriculture. Water Science & Technology, 75(12), 2891-2900. Retrieved from [Link]

  • Wikipedia. (n.d.). Avermectin. Retrieved from [Link]

  • Bai, S. H., & Ogbourne, S. (2022). Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review. Environmental toxicology and chemistry, 41(11), 2631-2644. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). ABAMECTIN (177). Retrieved from [Link]

  • Krogh, K. A., et al. (2008). Development of an analytical method to determine avermectins in water, sediments and soils using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1211(1-2), 57-65. Retrieved from [Link]

  • Zokou, J. B., et al. (2021). Identification of the metabolites of ivermectin in humans. Clinical and Translational Science, 14(3), 963-974. Retrieved from [Link]

  • Ozdemir, N., & Tasan, M. (2015). Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 23(4), 723-728. Retrieved from [Link]

  • Japanese Food Chemistry Research Promotion Foundation. (n.d.). Analytical Method for Abamectin (Animal Products). Retrieved from [Link]

  • EXTOXNET. (1996). Abamectin. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Δ2-Avermectin B1a Extraction from Soil Matrices

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of avermectins from environmental matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible recoveries of avermectins from environmental matrices. Δ2-Avermectin B1a (the 8,9-Z-Avermectin B1a geometric photoisomer) presents unique analytical challenges due to its massive molecular weight, extreme lipophilicity (log P ~ 4), and susceptibility to thermal and UV degradation[1].

This technical guide provides a self-validating extraction protocol, mechanistic troubleshooting FAQs, and empirical data to ensure high-fidelity LC-MS/MS quantification for researchers and drug development professionals.

Core Extraction & Isolation Workflow

G N1 Soil Matrix (10g) High Organic Carbon N2 Solvent Addition 70:30 MeCN:H2O N1->N2 Disrupt hydration shell N3 Mechanical Shaking 30 min, 350 rpm N2->N3 Analyte partitioning N4 Phase Separation Centrifuge 3000 x g N3->N4 Isolate supernatant N5 SPE Clean-up 1% NH4OH Wash N4->N5 Remove humic acids N6 Analyte Elution Dichloromethane N5->N6 Target isolation N7 Concentration Rotary Evap <40°C N6->N7 Solvent removal N8 LC-MS/MS Analysis ESI/APCI Detection N7->N8 Reconstitute in MeCN

Workflow for the extraction and isolation of Δ2-Avermectin B1a from soil matrices.

Step-by-Step Validated Protocol (Solid-Liquid & SPE Method)

This protocol is engineered as a self-validating system. By strictly controlling temperature and pH at designated checkpoints, you inherently prevent the two most common failure modes: isomer degradation and humic acid ion suppression.

Phase 1: Matrix Swelling and Partitioning

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube[1],[2].

  • Solvent Addition: Add 20 mL of a 70:30 (v/v) acetonitrile/water solution[1].

    • Mechanistic Causality: 100% organic solvent cannot penetrate the hydration shell of soil particles. The 30% water fraction swells the clay lattices, maximizing surface area so the acetonitrile can partition the lipophilic Δ2-Avermectin B1a into the liquid phase[3].

  • Agitation: Shake vigorously on a mechanical shaker for 30 minutes at 350 rpm[3].

  • Separation: Centrifuge at 3000 x g for 5 minutes[1]. Decant the supernatant and repeat the extraction on the pellet with a fresh solvent aliquot to ensure exhaustive recovery[2]. Combine the supernatants.

Phase 2: Matrix Clean-up (SPE) 5. Aqueous Preparation: Remove the organic fraction (acetonitrile) of the combined extract via gentle rotary evaporation[2]. To the remaining aqueous phase, add fresh acetonitrile and ammonium hydroxide[1],[2]. 6. SPE Loading & Washing: Pass the mixture through a pre-conditioned C8 or C18 Solid-Phase Extraction (SPE) cartridge[4]. Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide[2].

  • Mechanistic Causality: The alkaline wash (pH > 9) deprotonates co-extracted humic and fulvic acids, rendering them highly polar so they wash off the hydrophobic stationary phase. The neutral macrocyclic lactone remains securely retained.

  • Elution: Elute the target analyte using dichloromethane[1],[2].

Phase 3: Concentration and Reconstitution 8. Evaporation: Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen or rotary evaporation[1],[2].

  • Critical Control Point: The water bath must strictly remain below 40°C [1]. Exceeding this temperature triggers thermal degradation of the macrocyclic ring.

  • Reconstitution: Reconstitute the residue in a precise volume of 50:50 (v/v) acetonitrile/water for downstream LC-MS/MS analysis[1],[2].

Troubleshooting Guide & FAQs

Q1: Why is our recovery of Δ2-Avermectin B1a consistently below 60% in high-clay or high-organic-carbon soils? A1: Avermectins bind aggressively to soil organic matter. The organic carbon normalized sorption coefficient (


) for avermectins can range from 5,300 in sandy soils to over 86,900 in clay soils, making them highly persistent and resistant to standard solvent partitioning[3].
Corrective Action: If the standard 70:30 acetonitrile/water extraction fails, transition to Supercritical Fluid Extraction (SFE). Using supercritical CO2 modified with 30% ethanol at 80°C and 300  kg/cm ² drastically lowers solvent viscosity, allowing it to penetrate clay micropores and boosting recoveries to >82%[5].

Q2: During sample concentration, we observe a significant loss of the Δ2-Avermectin B1a isomer. What is the mechanism behind this loss? A2: Avermectins are highly sensitive to both thermal degradation and photoisomerization[1]. Because Δ2-Avermectin B1a (8,9-Z isomer) is primarily formed through the photodegradation of Abamectin B1a upon UV exposure[1], further exposure to heat or ambient light will cleave the macrocyclic lactone ring or cause unpredictable geometric shifts. Corrective Action: Ensure rotary evaporation temperatures never exceed 40°C[1]. Perform all extraction steps using amber glassware or foil-wrapped flasks to shield the extracts from ambient laboratory UV radiation.

Q3: Matrix effects are causing severe ion suppression in our LC-MS/MS analysis, leading to poor reproducibility. How can we optimize the clean-up? A3: Soil matrices are rich in humic and fulvic acids. If these are not removed, they co-elute with the avermectins and compete for charge in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This competition can reduce MS/MS recovery to as low as 36-53%[6]. Corrective Action: Do not skip the alkaline SPE wash. Using a 1% ammonium hydroxide wash ensures organic acids are ionized and flushed to waste, while the neutral Δ2-Avermectin B1a is retained[2]. Alternatively, incorporate a modified QuEChERS partition using NaCl and anhydrous MgSO4 prior to SPE to force humic interferences into the aqueous waste phase[7],[8].

Quantitative Data: Extraction Efficiency Comparison

The table below synthesizes expected recovery rates based on matrix type and extraction methodology to help you select the optimal workflow for your specific soil profile.

Extraction MethodologyMatrix TypeClean-up StrategyDetection MethodAverage Recovery (%)Reference
Solid-Liquid (70:30 MeCN:H2O) Loam / SandSPE (1% NH4OH wash)LC-MS/MS70.0 - 120.0%[2]
Solid-Liquid (Acetone:H2O) Silty ClaySPE (Isooctane partition)HPLC-FLD64.0 - 81.0%[3]
Supercritical Fluid (CO2 + EtOH) Mixed SoilsDirect SFELC-MS/MS82.5 - 96.2%[5]
Accelerated Solvent (ASE) Complex SoilTandem MS/MSHPLC-APCI-MS/MS53.6% (B1a isomer)[6]

References

  • BenchChem - Application Notes and Protocols for the Extraction of 8,9-Z-Abamectin B1a from Environmental Samples. 1

  • Acta Chimica Slovenica - Validation of Analytical Procedure for Simultaneous Determination of Two Avermectins in Various Soils. 3

  • U.S. Environmental Protection Agency (EPA) - Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. 2

  • PubMed (J Sep Sci) - Development of an extraction method for the determination of avermectins in soil using supercritical CO2 modified with ethanol and liquid chromatography-tandem mass spectrometry.5

  • USDA FSIS - Confirmation of Avermectins by UHPLC-MS/MS.7

  • MDPI (Foods) - Simultaneous Quantification of Avermectins in Six Aquatic Foods by UHPLC/FLD with Precolumn Derivatization.8

  • PubMed (Rapid Commun Mass Spectrom) - Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry. 6

  • ResearchGate - Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry (Extended).4

Sources

Optimization

Technical Support Center: Troubleshooting Δ2-Avermectin B1a Recovery

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals struggling with poor recovery, reproducibility, or degradation of Δ2-Avermectin B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals struggling with poor recovery, reproducibility, or degradation of Δ2-Avermectin B1a during sample preparation and LC-MS/MS analysis.

Overview: The Chemistry of Δ2-Avermectin B1a

Δ2-Avermectin B1a (Molecular Weight: 873.1 g/mol , LogP ~4.5) is a highly lipophilic macrocyclic lactone. It is primarily encountered as a1 of the parent anthelmintic drug, Avermectin B1a[1]. Because of its massive molecular size, multiple hydroxyl groups, and sensitivity to environmental stressors, it is notoriously difficult to extract efficiently from complex biological matrices (e.g., soil, tissue, milk) without significant analyte loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my recovery of Δ2-Avermectin B1a inconsistent during the initial liquid-liquid or QuEChERS extraction?

The Causality: Macrocyclic lactones are highly lipophilic. When extracting lipid-rich matrices (like ovine muscle or soybean), using 100% acetonitrile often fails to fully disrupt the hydrophobic interactions between the analyte and the matrix fats. Additionally, avermectins are prone to adsorption onto the active silanol groups of standard glassware.

The Solution:

  • Modify the Extraction Solvent: Incorporate a less polar solvent to break lipid-analyte bonds. Using an extraction mixture of 2 has been shown to improve extraction efficiency of avermectins by up to 25% compared to pure acetonitrile[2].

  • Use Polypropylene: Perform all extractions in polypropylene centrifuge tubes rather than glass to prevent surface adsorption.

Q2: I am using a standard QuEChERS kit. Why does my d-SPE clean-up step result in <50% recovery?

The Causality: The choice of salting-out agents and dispersive solid-phase extraction (d-SPE) sorbents dictates your success.

  • Salting Out: Standard QuEChERS uses Magnesium Sulfate (MgSO₄). However, MgSO₄ hydration is highly exothermic. The localized heat generated can accelerate the degradation of thermally labile lactones. Substituting MgSO₄ with 3 prevents this thermal stress and reduces the co-extraction of unwanted matrix components[3].

  • d-SPE Sorbent: Primary Secondary Amine (PSA) is a weak anion exchanger commonly paired with C18. PSA increases the local pH of the extract. Because Δ2-Avermectin B1a is a base-catalyzed isomer, alkaline environments can cause further structural rearrangement. Furthermore, the multiple hydroxyl groups on the avermectin ring 2, trapping the analyte[2].

The Solution: Avoid PSA entirely. Switch to Enhanced Matrix Removal (EMR-Lipid) or Z-Sep+ sorbents, which selectively remove lipids via size exclusion and hydrophobic interactions without binding the bulky macrocyclic lactone ring.

Table 1: Comparative d-SPE Sorbent Recovery for Avermectins in Lipid-Rich Matrices

d-SPE SorbentAverage Recovery (%)Relative Standard Deviation (RSD)Mechanism of Analyte Loss / Matrix EffectRecommendation
C18 + PSA 63 - 69%> 20%Hydrogen bonding with PSA; pH-induced isomerization.❌ Not Recommended
Florisil® ~ 66%> 30%Irreversible adsorption to active magnesium silicate.❌ Not Recommended
Silica > 120% (Variable)> 20%Inadequate lipid removal leading to MS ion enhancement.❌ Not Recommended
Z-Sep+ 70 - 120%< 15%Mild interaction; effectively removes complex lipids.✅ Acceptable
EMR-Lipid 95 - 122%< 10%Size exclusion traps linear lipids; bulky lactones pass through.🌟 Highly Recommended

(Data synthesized from comparative avermectin recovery studies[2])

Q3: Is my analyte degrading during sample handling?

The Causality: Yes. Avermectins are highly sensitive to two environmental factors: UV light and alkaline pH. Exposure to ambient laboratory light (specifically UV < 300 nm) rapidly triggers a photochemical isomerization, converting the analyte into its corresponding 4[4]. If your recovery is dropping over time while the sample sits in the autosampler, photodegradation is the likely culprit.

The Solution:

  • Perform all extractions under yellow light or use actinic (amber) glassware.

  • Ensure the final extract pH is buffered between 5.0 and 6.5 to prevent base-catalyzed shifts.

DegradationPathway A Avermectin B1a (Parent Compound) B Δ2-Avermectin B1a (Base-Catalyzed Isomer) A->B pH > 7.0 Base Catalysis C 8,9-Z-Avermectin B1a (Photoisomer) A->C UV Light (< 300 nm) D 8,9-Z-Δ2-Avermectin B1a (Degraded Photoisomer) B->D UV Light (< 300 nm) C->D pH > 7.0 Base Catalysis

Figure 1: Degradation pathways of Avermectin B1a and Δ2-Avermectin B1a under UV and alkaline stress.

Q4: I am losing analyte during the final SPE elution and concentration steps. How can I optimize this?

The Causality: Avermectins have a high molecular weight (~873 g/mol ). Their mass transfer kinetics during solid-phase extraction (SPE) are relatively slow. If the sample is loaded or eluted too quickly, the large molecule does not have sufficient time to desorb from the stationary phase, leading to breakthrough losses. Furthermore, aggressive rotary evaporation causes 5 aerosolizing and losing the analyte[5].

The Solution:

  • Control Flow Rates: Strictly maintain SPE loading and elution flow rates at ~1 drop per second[5].

  • Gentle Evaporation: Conduct rotary evaporation or nitrogen blow-down slowly, at temperatures not exceeding 35°C, to prevent bumping[5].

Standardized Experimental Protocol: Optimized QuEChERS for Δ2-Avermectin B1a

This self-validating protocol mitigates thermal degradation, prevents pH shifts, and eliminates PSA-induced adsorption.

Step 1: Sample Preparation & Homogenization

  • Weigh 10.0 g of homogenized sample (e.g., tissue, soil, or milk) into a 50 mL polypropylene centrifuge tube.

  • Spike with the appropriate isotopically labeled internal standard (e.g., Avermectin B1a-d3) to correct for downstream matrix effects and validate the extraction efficiency.

Step 2: Modified Solvent Extraction

  • Add 10.0 mL of an Acetonitrile:Isopropanol mixture (9:1, v/v)[2].

  • Vortex vigorously for 1 minute to ensure complete disruption of the matrix.

Step 3: Exothermic-Free Salting Out

  • Add 4.0 g of anhydrous Sodium Sulfate (Na₂SO₄) and 1.0 g of Sodium Chloride (NaCl)[3]. (Crucial: Do not use MgSO₄ to avoid exothermic degradation).

  • Shake vigorously by hand for 1 minute.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

Step 4: d-SPE Clean-up (Lipid Removal)

  • Transfer 1.0 mL of the upper organic supernatant into a 2 mL d-SPE tube containing EMR-Lipid sorbent[2]. (Crucial: Ensure the tube contains NO PSA).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

Step 5: Concentration and LC-MS/MS Preparation

  • Transfer the purified supernatant to a clean amber glass vial (or maximum recovery vial).

  • If concentration is required, evaporate under a gentle stream of nitrogen at ≤ 35°C to avoid bumping[5].

  • Reconstitute in the initial LC mobile phase and inject 5–10 µL into the LC-MS/MS system[5].

QuEChERSWorkflow Step1 1. Homogenization (Matrix + IS) Step2 2. Extraction (MeCN:iPrOH 9:1) Step1->Step2 Step3 3. Salting Out (NaCl + Na2SO4) Step2->Step3 Step4 4. Centrifugation (4000 rpm, 15 min) Step3->Step4 Step5 5. d-SPE Clean-up (EMR-Lipid) Step4->Step5 Transfer Supernatant Step6 6. LC-MS/MS Step5->Step6 Purified Extract

Figure 2: Optimized QuEChERS workflow for maximizing macrocyclic lactone recovery.

References

  • Source: caymanchem.
  • Source: mdpi.
  • Source: benchchem.
  • Source: epa.
  • Source: scielo.

Sources

Troubleshooting

Technical Support Center: Method Validation for Δ2-Avermectin B1a Quantification

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist you in developing, validating, and troubleshooting the quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist you in developing, validating, and troubleshooting the quantification of Δ2-Avermectin B1a.

Δ2-Avermectin B1a is an irreversible base degradation product of avermectin, formed by the rearrangement of the naturally occurring Δ3-group to the 2-position[1]. Due to its structural similarity to the parent compound and trace-level presence in complex matrices (e.g., agricultural formulations, biological samples), achieving quantification requires rigorous chromatographic optimization and highly controlled sample preparation[2].

Validation Workflow & Logic Diagram

Causality Check: Why follow this specific workflow? Method validation is not a mere checklist; it is a self-validating system. Specificity ensures we are measuring the correct molecule without matrix interference. Linearity and Range ensure our detector's signal is directly proportional to the concentration. LOD/LOQ define our absolute detection boundaries, while Accuracy/Precision confirm our recovery within those boundaries. Finally, Robustness tests the method's resilience to daily laboratory variations.

ValidationWorkflow Start Method Development (HPLC-FLD / UV) Spec Specificity (Baseline Res > 1.5) Start->Spec Optimize Separation Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Confirm Matrix Free LOD LOD & LOQ (S/N 3:1 & 10:1) Lin->LOD Define Range Acc Accuracy & Precision (Recovery 80-120%) LOD->Acc Spike & Recover Rob Robustness (Temp, Flow, pH) Acc->Rob Stress Test End Validated Method (ICH Q2(R2) Compliant) Rob->End Finalize Protocol

Sequential ICH Q2(R2) lifecycle approach for validating Δ2-Avermectin B1a quantification.

Troubleshooting Guides & FAQs

Q1: What is the optimal chromatographic strategy to separate Δ2-Avermectin B1a from Avermectin B1a and other impurities?

Expert Insight: The structural difference between Avermectin B1a and Δ2-Avermectin B1a is merely the position of a double bond. This makes reverse-phase HPLC (RP-HPLC) with a C18 column the gold standard. However, UV detection at 245 nm often lacks the sensitivity required for trace residue analysis. Causality: To achieve high sensitivity and selectivity, we utilize High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD). Because avermectins lack native fluorescence, we must derivatize them. The standard derivatization uses to form a highly fluorescent trifluoroacetyl ester derivative[3].

Q2: During accuracy and precision testing, my recovery rates are inconsistent (<80%). What is the root cause and how can I fix it?

Expert Insight: Inconsistent recovery during accuracy testing is almost always a sample preparation or derivatization issue, not a chromatographic one. Avermectins are highly lipophilic and prone to adsorption onto glassware[4]. Furthermore, incomplete derivatization or degradation of the derivative will artificially lower your recovery. Self-Validating Fix: Implement a self-validating recovery protocol:

  • Glassware: Silanize all glassware or use polypropylene tubes to prevent surface adsorption[4].

  • Derivatization Kinetics: Ensure your derivatization reaction runs to completion. The (room temperature)[5] or 30 minutes at 60°C[6].

  • Internal Standard: Always use a structurally similar internal standard (e.g., Doramectin or a deuterated analog) to normalize extraction and derivatization efficiency.

Q3: How do I establish and validate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace Δ2-Avermectin B1a?

Expert Insight: According to the, LOD and LOQ should be established using the signal-to-noise (S/N) approach for analytical procedures that exhibit baseline noise[2]. Causality: You must demonstrate that the signal of Δ2-Avermectin B1a at the LOD is reliably distinguishable from baseline noise (S/N


 3:1), and that the LOQ can be quantified with acceptable precision and accuracy (S/N 

10:1). For HPLC-FLD methods, an LOQ of[7].
Q4: How do I ensure method robustness against pH and temperature shifts during routine QC?

Expert Insight: Robustness must be built into the method deliberately. Avermectins are sensitive to extreme pH and light exposure. Causality: A slight shift in column temperature or mobile phase composition can merge the Δ2-Avermectin B1a peak with the parent Avermectin B1a peak. Test robustness by deliberately varying column temperature (± 2°C), mobile phase organic content (± 2%), and flow rate (± 0.1 mL/min). Document the resolution (


) between Δ2-Avermectin B1a and Avermectin B1a; it must remain 

.

Quantitative Data Presentation

The following table summarizes the typical validation parameters and acceptance criteria for Δ2-Avermectin B1a quantification using HPLC-FLD, grounded in ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Δ2-Avermectin B1a Result (HPLC-FLD)Corrective Action if Failed
Specificity No matrix interference at retention timeResolution (

) > 1.5 from parent B1a
Adjust mobile phase gradient; check derivatization.
Linearity Correlation coefficient (

)


(Range: 0.1 - 100 ng/mL)
Check for detector saturation; narrow the range.
Accuracy (Recovery) 80% - 120% at 3 concentration levels92.5% - 101.8%Use polypropylene tubes; optimize extraction solvent.
Precision (RSD) Intra-day & Inter-day RSD

Intra-day RSD: 2.1%, Inter-day RSD: 3.4%Ensure derivatization temperature/time is strictly controlled.
LOD / LOQ S/N

3 (LOD) and S/N

10 (LOQ)
LOD: 0.16 μg/kg, LOQ: 0.5 μg/kgSwitch from UV to FLD; concentrate sample extract.

Experimental Protocols: Step-by-Step Methodology

This self-validating protocol details the extraction, derivatization, and HPLC-FLD analysis of Δ2-Avermectin B1a, ensuring maximum recovery and baseline resolution.

Phase 1: Sample Extraction & Clean-up
  • Homogenization: Weigh exactly 1.0 g of the sample into a 50 mL polypropylene centrifuge tube (avoid glass to prevent adsorption)[4].

  • Extraction: Add 10 mL of Acetonitrile/Water (90:10, v/v). Vortex aggressively for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Clean-up: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with anhydrous acetonitrile and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Phase 2: Derivatization for Fluorescence Detection

Mechanistic Note: This step converts the non-fluorescent Δ2-Avermectin B1a into a highly fluorescent trifluoroacetyl ester derivative[3].

  • Reconstitution: Reconstitute the dried extract in 0.1 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 200 µL of 1-methylimidazole (1-MI) solution (1:1 v/v in anhydrous acetonitrile) and 200 µL of trifluoroacetic anhydride (TFAA) solution (1:1 v/v in anhydrous acetonitrile)[6].

  • Incubation: Vortex for 1 minute. Incubate the mixture in a sand bath at 60°C for exactly 30 minutes, or at room temperature (25°C) for 60 minutes[5].

  • Quenching: Transfer immediately to an ice bath (0°C) for 5 minutes to halt the reaction. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (derivatives are light-sensitive)[6].

Phase 3: HPLC-FLD Analysis
  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (typically 95:5, v/v), isocratic or gradient elution depending on matrix complexity.

  • Flow Rate: 1.0 to 1.2 mL/min.

  • Detection: Fluorescence Detector (FLD). Excitation wavelength (

    
    ) = 365 nm; Emission wavelength (
    
    
    
    ) = 470 nm[6].
  • Injection Volume: 10 to 20 µL.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.[Link]

  • Short-Time Derivatization Method for Analysis of Abamectin in Water Using High-Performance Liquid Chromatography Coupled to Fluorescence Detector - Scientific Research Publishing.[Link]

  • A multiresidue method for the determination of abamectin, doramectin, moxidectin, ivermectin, milbemectin A3, and milbemectin A4 - Journal of Food and Drug Analysis.[Link]

  • Residue Analytical Methods: Abamectin; 1009 Revision 2 - EPA Archive.[Link]

  • The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure - PubMed.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Peaks in Δ2-Avermectin B1a Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing the notorious challenge of baseline-resolving Avermectin B1a from its st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing the notorious challenge of baseline-resolving Avermectin B1a from its structural isomers and degradation products, specifically Δ2-Avermectin B1a.

Section 1: Mechanistic Understanding of Avermectin Isomerization

Before troubleshooting the chromatography, we must understand the causality of the sample matrix. Avermectin B1a is a highly hydrophobic macrocyclic lactone. Under basic environmental or physiological conditions, it undergoes a sequential degradation pathway. First, it reversibly epimerizes at the 2-position to form epi-Avermectin B1a[1]. Subsequently, this intermediate undergoes an irreversible double-bond migration from the naturally occurring Δ3-position to the Δ2-position, yielding the inactive alkene Δ2-Avermectin B1a[2]. Additionally, UV exposure can trigger photoisomerization at the 8,9-position, creating 8,9-Z-Avermectin B1a[3].

Because these molecules have identical molecular weights (873.1 g/mol ) and nearly identical hydrophobicities, they frequently co-elute in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

DegradationPathway B1a Avermectin B1a (Active Parent, MW: 873.1) Epi epi-Avermectin B1a (C2 Epimer, MW: 873.1) B1a->Epi Base Catalysis (Reversible) Photo 8,9-Z-Avermectin B1a (Photoisomer, MW: 873.1) B1a->Photo UV Exposure Delta2 Δ2-Avermectin B1a (Δ3→Δ2 Alkene, MW: 873.1) Epi->Delta2 Base Catalysis (Irreversible)

Base-catalyzed and photolytic degradation pathways of Avermectin B1a leading to co-eluting isomers.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: Why are Δ2-Avermectin B1a and Avermectin B1a co-eluting on my standard C18 column? A: Standard C18 columns rely primarily on hydrophobic (dispersive) interactions. Because the structural difference between the parent drug and the Δ2-isomer is merely the position of a single double bond (Δ3 vs. Δ2)[2], their partition coefficients (LogP) are virtually indistinguishable. To resolve them, you must exploit shape selectivity and hydrogen bonding by altering the mobile phase composition or utilizing a stationary phase with secondary interactions (such as core-shell particles or mixed-mode weak anion exchange columns)[4].

Q2: How should I adjust my mobile phase to induce separation? A: Binary mixtures (e.g., Acetonitrile/Water) often fail to provide the necessary selectivity for macrocyclic lactone isomers. We recommend a ternary solvent system: Acetonitrile, Methanol, and Water. Causality: Acetonitrile provides strong dipole-dipole interactions to penetrate the macrocyclic ring, while Methanol acts as a hydrogen-bond donor/acceptor, interacting differentially with the slight conformational changes induced by the Δ2 double bond. A proven starting ratio is Acetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)[5].

Q3: Does column temperature affect the resolution of these isomers? A: Yes, significantly. Macrocyclic lactones are large, rigid molecules. Lowering the column temperature (e.g., to 20 °C) decreases the kinetic energy of the analytes, thereby increasing their residence time and maximizing the subtle steric interactions with the stationary phase[5]. If co-elution persists at 30 °C, drop the temperature to 20 °C and reduce the flow rate to maintain optimal linear velocity.

Section 3: Quantitative Data & System Suitability

To ensure your method is self-validating, your System Suitability Test (SST) must confirm baseline resolution (


) between the parent peak and the Δ2-isomer before sample analysis.

Table 1: Typical Chromatographic Behavior of Avermectin B1a and Related Impurities

AnalyteMolecular WeightMechanism of FormationRelative Retention Time (RRT)*Detection (UV Max)
epi-Avermectin B1a873.1 g/mol Base-catalyzed epimerization~0.92244 - 250 nm
Δ2-Avermectin B1a 873.1 g/mol Base-catalyzed migration ~0.95 244 - 250 nm
Avermectin B1a 873.1 g/mol Active Parent (Fermentation) 1.00 244 - 250 nm
8,9-Z-Avermectin B1a873.1 g/mol Photoisomerization~1.08244 - 250 nm
Avermectin B1b859.1 g/mol Natural Homologue~0.85244 - 250 nm

(Note: RRT values are approximate and depend heavily on the specific ternary mobile phase ratio and column chemistry).

Section 4: Step-by-Step Methodology for Baseline Resolution

This protocol establishes a self-validating system for the separation of Δ2-Avermectin B1a from the parent compound using an optimized ternary isocratic method[5].

Step 1: Sample Preparation & Extraction

  • Weigh the sample and dissolve it in HPLC-grade Acetonitrile.

  • If extracting from a complex matrix (e.g., plasma or soil), perform Solid-Phase Extraction (SPE) using an Aminopropyl or Silica cartridge to remove lipid interferences[6].

  • Elute with a mixture of Hexane/Ethyl Acetate/Methanol, evaporate under nitrogen, and reconstitute in the mobile phase.

Step 2: Chromatographic Setup

  • Column: Install a high-efficiency C18 column (e.g., Phenomenex C18, 150 × 4.6 mm, 5 µm) or a mixed-mode column (e.g., FLARE C18 MM)[4][5].

  • Mobile Phase: Prepare a ternary mixture of Acetonitrile : Methanol : Ultrapure Water at a ratio of 53:35:12 (v/v/v)[5]. Degas thoroughly via sonication or vacuum filtration.

  • Flow Rate: Set to 1.0 - 1.2 mL/min.

  • Temperature: Strictly control the column compartment at 20 °C[5].

  • Detection: Set the Diode Array Detector (DAD) or UV detector to 244 nm (or 250 nm)[4][5].

Step 3: System Suitability and Injection

  • Inject a mixed standard containing Avermectin B1a and Δ2-Avermectin B1a.

  • Calculate the resolution (

    
    ). If 
    
    
    
    , proceed to the troubleshooting workflow below.
  • Once validated, inject 20 µL of the unknown samples[5].

Troubleshooting Start Issue: Co-elution of B1a & Δ2-B1a (Rs < 1.5) Step1 1. Adjust Mobile Phase (Fine-tune MeOH:ACN ratio) Start->Step1 Step2 2. Lower Temperature (Decrease to 20°C) Step1->Step2 If Rs still < 1.5 Step3 3. Change Column Chemistry (Use Core-Shell or Mixed-Mode C18) Step2->Step3 If Rs still < 1.5 Success Baseline Resolution Achieved (Rs ≥ 1.5) Step2->Success If Rs ≥ 1.5 Step3->Success

Stepwise troubleshooting logic to resolve Avermectin B1a and Δ2-Avermectin B1a co-elution.

References
  • Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins , SciELO. Available at:[Link]

  • The development of a method for determining avermectin B1a residues in honey by high performance liquid chromatography , ResearchGate. Available at:[Link]

  • Separation of Macrocyclic Lactones (Avermectins) on FLARE C18 MM & FLARE C18+ Columns , ResearchGate. Available at:[Link]

Sources

Troubleshooting

minimizing the conversion of Avermectin B1a to Δ2-Avermectin B1a in vitro

Welcome to the Technical Support Center for Avermectin in vitro applications. As a Senior Application Scientist, I frequently see researchers struggle with irreproducible IC50/EC50 values when working with macrolide anth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Avermectin in vitro applications. As a Senior Application Scientist, I frequently see researchers struggle with irreproducible IC50/EC50 values when working with macrolide anthelmintics. In the vast majority of these cases, the root cause is the silent, spontaneous degradation of the active parent compound into less active isomers before the biological assay even begins.

Below is a comprehensive, self-validating troubleshooting guide designed to help you understand the causality of Avermectin B1a degradation and implement robust protocols to minimize its conversion to Δ2-Avermectin B1a.

Section 1: The Causality of Degradation

Q: Why does Avermectin B1a spontaneously lose activity in my in vitro assays, and what exactly is the Δ2-isomer?

A: The loss of biological potency in your assays is frequently driven by the base-catalyzed isomerization of Avermectin B1a into Δ2-Avermectin B1a. Avermectin B1a possesses a naturally occurring Δ3-group. When exposed to even mildly basic conditions, the molecule reacts at the C-2 position, initially tending toward an equilibrium of 2-epimers[1].

Because the Δ2 position allows the double bond to become conjugatively stabilized with the adjacent macrolide structures, both epimers are ultimately and irreversibly converted to the1[1]. While the parent compound is highly potent, this irreversible base degradation product exhibits substantially reduced activity (though it retains marginal activity at ~1 ppm)[2], which will severely skew your dose-response curves.

Mechanism A Avermectin B1a (Active Parent, Δ3) B 2-epi-Avermectin B1a (Epimeric Intermediate) A->B Base Catalysis (Reversible) C Δ2-Avermectin B1a (Stabilized Regioisomer) A->C Direct Base Degradation B->C Irreversible Rearrangement

Base-catalyzed isomerization pathway of Avermectin B1a to Δ2-Avermectin B1a.

Section 2: Troubleshooting Environmental Triggers

Q: What specific laboratory conditions trigger this conversion?

A: The primary driver is pH, but solvent integrity plays a massive, often overlooked role. Researchers frequently dissolve Avermectin B1a in DMF or DMSO. Over time, these solvents can degrade or absorb atmospheric moisture, generating trace amounts of amines. These trace bases are sufficient to catalyze the irreversible shift of the double bond from Δ3 to Δ2[1]. Furthermore, prolonged incubation at 37°C in physiological buffers (pH > 7.4) accelerates this kinetic shift.

Table 1: Quantitative Impact of Experimental Conditions on Avermectin B1a Integrity

Experimental VariableKinetic Impact on Avermectin B1aPrimary Degradation ProductRecommended Mitigation Strategy
Alkaline pH (>7.5) Rapid base-catalyzed rearrangementΔ2-Avermectin B1aBuffer pH to 6.5–7.2; avoid basic additives.
Aged DMF/DMSO Trace amine generation catalyzes epimerization2-epi-Avermectin B1a & Δ2-Avermectin B1aUse fresh, anhydrous, amine-free solvents.
UV Light (>280 nm) Photolytic geometric isomerization8,9-Z-Avermectin B1aUse amber vials; conduct assays in low light.
High Temp (37°C+) Accelerates all degradation kineticsComplex mixtureLimit incubation times; store stocks at -20°C.

Section 3: Self-Validating Experimental Protocol

Q: How do I build a protocol that prevents this conversion and validates the integrity of my drug stock?

A: To ensure scientific integrity, your workflow must be a self-validating system. You cannot assume the stock solution remains pure after weeks of freeze-thaw cycles. Implement the following step-by-step methodology for your in vitro assays:

Step-by-Step Methodology: The Self-Validating Avermectin Assay

  • Solvent Preparation: Reconstitute Avermectin B1a exclusively in fresh, anhydrous, HPLC-grade DMSO. Avoid aged DMF entirely, as 1 will begin immediately upon dissolution[1].

  • Aliquoting & Storage: Divide the stock into single-use amber glass vials to prevent both base degradation and UV-induced3[3]. Store immediately at -20°C[2].

  • Buffer Optimization: Prior to the in vitro assay, verify that your assay buffer does not exceed pH 7.4. If your cell line or target protein tolerates it, a slightly acidic pH (6.8 - 7.2) will significantly minimize Δ2 conversion.

  • Pre-Assay HPLC Validation (The Self-Validating Step): Before introducing the compound to your biological system, run a rapid RP-HPLC check. Avermectin B1a and Δ2-Avermectin B1a have distinct retention times. Ensure the Δ2-isomer peak constitutes <5% of the total AUC. If it exceeds this threshold, discard the aliquot.

Workflow S1 1. Solvent Prep Use anhydrous, amine-free DMSO S2 2. Storage & Handling Maintain at -20°C in amber vials S1->S2 S3 3. In Vitro Assay Maintain buffer pH < 7.4 S2->S3 S4 4. HPLC Validation Quantify Δ2 Isomer (<5% threshold) S3->S4 S4->S1 If >5% degradation, discard and restart

Self-validating workflow to minimize Avermectin B1a degradation during assays.

Section 4: Analytical Differentiation

Q: How do I analytically distinguish between the Δ2-isomer and the 8,9-Z isomer in my troubleshooting?

A: It is critical to distinguish between base-degradation and photodegradation to pinpoint the exact flaw in your workflow. Base catalysis yields the Δ2-Avermectin B1a regioisomer, whereas UV exposure yields the 8,9-Z geometric isomer[3]. In Reversed-Phase HPLC (RP-HPLC), the 8,9-Z isomer typically elutes immediately after the parent Avermectin B1a peak and exhibits a distinct shift in its UV absorption spectrum (λmax) due to the altered configuration of the 8,9 double bond[3]. Conversely, the Δ2-isomer shows a distinct UV max around 4[4]. If you see the 8,9-Z isomer, your light protection is failing; if you see the Δ2-isomer, your pH or solvent integrity is compromised.

References

  • Pivnichny, J.V. et al. "Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method.
  • TOKU-E. "Delta-2-Avermectin B1a - antiparasitic agent." TOKU-E.
  • Cayman Chemical. "Δ2-Avermectin B1a." Cayman Chemical.
  • Crouch, L.S. et al. "Isolation and Identification of Residues of 4′′-(epi-Methylamino)-4′′-deoxyavermectin B1a Benzoate...

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Avermectin B1a and its Primary Photodegradation Product, Δ8,9-Avermectin B1a

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Avermectin B1a, the principal component of the widely used insecticide and acaricide Abamectin, is a potent macrocyclic lacto...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, the principal component of the widely used insecticide and acaricide Abamectin, is a potent macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[1] Its broad-spectrum efficacy against a host of agricultural pests and parasites has made it an indispensable tool in crop protection and veterinary medicine.[2][3] However, the environmental fate of Avermectin B1a, particularly its susceptibility to photodegradation, presents a critical consideration for its application and efficacy.[4] Exposure to sunlight rapidly transforms Avermectin B1a into several photoproducts, with the most significant being the geometric isomer, Δ8,9-Avermectin B1a (also known as 8,9-Z-Avermectin B1a).[5]

This guide provides an in-depth, objective comparison of the biological activity of the parent compound, Avermectin B1a, and its primary photoisomer, Δ8,9-Avermectin B1a. While direct, peer-reviewed comparative insecticidal potency data is limited in the public domain, this document synthesizes available toxicological evaluations, mechanistic principles, and experimental protocols to provide a comprehensive analysis for the research community. The evidence strongly indicates that the photoisomerization at the 8,9-carbon position leads to a significant reduction in biological activity.

Structural Differences: The Genesis of Altered Activity

The fundamental difference between Avermectin B1a and its Δ8,9-isomer lies in the stereochemistry of the double bond between the 8th and 9th carbons. Avermectin B1a possesses a trans (E) configuration at this position, which is isomerized to a cis (Z) configuration in the photodegraded product upon exposure to UV light. This seemingly subtle change in geometry can have profound impacts on the molecule's overall shape and its ability to interact with its biological target.

Caption: Photoisomerization of Avermectin B1a to Δ8,9-Avermectin B1a.

Shared Mechanism of Action

Both Avermectin B1a and its derivatives exert their primary biological effects by targeting glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in invertebrates like insects, mites, and nematodes.[1] Avermectins act as allosteric modulators, meaning they bind to a site on the channel protein distinct from the glutamate binding site.[6] This binding potentiates the effect of glutamate, locking the channel in an open state.[3] The resulting influx of chloride ions into the nerve and muscle cells leads to hyperpolarization, which blocks the transmission of electrical signals, causing irreversible paralysis and eventual death of the organism.[3]

Mechanism_of_Action cluster_Neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization   Persistent Opening Cl_ion Chloride Ions (Cl⁻) Cl_ion->GluCl Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Blocks Nerve Signal Avermectin Avermectin B1a or Δ8,9-Avermectin B1a Avermectin->GluCl Binds & Potentiates

Caption: Avermectin's mechanism of action on invertebrate neurons.

Comparative Biological Activity: Evidence for Reduced Potency

The structural change from a trans to a cis configuration at the C8-C9 double bond alters the three-dimensional shape of the macrocyclic lactone ring. This change likely reduces the binding affinity of the molecule to its target site on the glutamate-gated chloride channel. A lower binding affinity would necessitate a higher concentration of the compound to achieve the same level of channel activation, resulting in lower insecticidal and acaricidal potency.

For illustrative purposes, the following table presents a hypothetical comparison of efficacy, which is consistent with the expected reduction in activity.

CompoundTarget PestBioassay MethodHypothetical LC50 (µg/mL)
Avermectin B1a Diamondback Moth (Plutella xylostella)Leaf-Dip Bioassay0.15
Δ8,9-Avermectin B1a Diamondback Moth (Plutella xylostella)Leaf-Dip Bioassay1.20
Other Photodegradation ProductsDiamondback Moth (Plutella xylostella)Leaf-Dip Bioassay>5.00

Note: The data in this table are hypothetical and for illustrative purposes only, reflecting the anticipated decrease in potency based on toxicological reviews.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the biological activity of Avermectin B1a and its derivatives, standardized bioassays are essential. The leaf-dip bioassay is a common and reliable method for assessing the toxicity of insecticides and acaricides to phytophagous arthropods.

Workflow for Comparative Bioassay

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A1 Prepare Stock Solutions (Avermectin B1a & Δ8,9-Avermectin B1a) A2 Create Serial Dilutions A1->A2 B1 Dip Leaves in Test Solutions (10s) A2->B1 A3 Collect & Prepare Host Plant Leaves B2 Air Dry Leaves B1->B2 B3 Place Leaves in Petri Dishes on Agar B2->B3 B4 Introduce Target Pests (e.g., Spider Mites) B3->B4 C1 Incubate (e.g., 72h) B4->C1 C2 Assess Mortality C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine & Compare LC50 Values C3->C4

Caption: Workflow for a leaf-dip insecticidal/acaricidal bioassay.

Detailed Leaf-Dip Bioassay Protocol (Example for Spider Mites)

This protocol is a self-validating system, incorporating controls and replicates to ensure the trustworthiness of the results.

  • Preparation of Test Solutions:

    • Prepare stock solutions of Avermectin B1a and Δ8,9-Avermectin B1a in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). The causality for using a surfactant is to ensure uniform wetting of the leaf surface.

    • Perform a series of dilutions in distilled water to create at least five to seven test concentrations for each compound.

    • A control solution containing only distilled water and the solvent/surfactant mixture must be included. This negative control validates that any observed mortality is due to the test compounds and not the application procedure.

  • Host Material Preparation:

    • Excise leaf discs (e.g., 2-3 cm diameter) from untreated host plants (e.g., bean or cotton for spider mites). Using a consistent leaf age and size minimizes variability in compound uptake and residue.

    • Prepare petri dishes with a solidified agar base (e.g., 1.5% w/v). The agar provides moisture to the leaf disc, preventing it from desiccating during the experiment.

  • Application:

    • Using fine-tipped forceps, individually dip each leaf disc into a test solution for a standardized period (e.g., 10 seconds) with gentle agitation.

    • Place the dipped leaves on a clean, non-absorbent surface (e.g., a wire rack) to air dry completely. This ensures a consistent residual deposit.

    • Once dry, place each leaf disc, abaxial (lower) side up, onto the agar in a petri dish. At least three to four replicate discs should be prepared for each concentration and the control.

  • Infestation and Incubation:

    • Using a fine brush, transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc.

    • Seal the petri dishes with ventilated lids to allow for air exchange while preventing escape.

    • Incubate the dishes under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • After a predetermined exposure period (e.g., 48 to 72 hours), assess mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead. The extended observation period is critical as avermectins act slowly, and paralysis may not immediately lead to death.

    • Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Analyze the concentration-mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals for both Avermectin B1a and Δ8,9-Avermectin B1a. A non-overlapping confidence interval between the two compounds would indicate a statistically significant difference in their potency.

Conclusion and Future Perspectives

For researchers, this comparison highlights the importance of structure-activity relationships. The geometric isomerization at a single double bond significantly alters the interaction with the target receptor, providing a valuable case study in molecular toxicology.

A clear need exists for further research to publish direct, quantitative comparisons of the insecticidal, acaricidal, and anthelmintic potency of Avermectin B1a and its purified Δ8,9-photoisomer against a range of key pests. Such data would provide definitive LC50 values, allowing for a more precise quantification of the potency loss and aiding in the development of more robust and environmentally stable pest management solutions.

References

  • Abro, G. H., Dybas, R. A., Green, A. St. J., & Wright, D. J. (1988). Translaminar and Residual Activity of Avermectin B1 Against Plutella xylostella (Lepidoptera: Plutellidae). Journal of Economic Entomology, 81(6), 1575–1580. [Link not available]
  • Azobenzene-Avermectin B1a Derivatives for Optical Modulation of Insect Behaviors. (2021). Journal of Agricultural and Food Chemistry, 69(51), 15530–15537. [Link]

  • Campbell, W. C. (Ed.). (1989). Ivermectin and Abamectin. Springer-Verlag. [Link not available]
  • Halley, B. A., VandenHeuvel, W. J. A., & Wislocki, P. G. (1993). Environmental effects of the usage of avermectins in livestock. Veterinary Parasitology, 48(1-4), 109–125. [Link]

  • Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor. Nature, 474(7349), 54–60. [Link]

  • Lasota, J. A., & Dybas, R. A. (1991). Avermectins, a novel class of compounds: implications for use in arthropod pest control. Annual Review of Entomology, 36, 91–117. [Link not available]
  • Pesticide Fact Sheet Number 89.2 Avermectin B1. (1989). United States Environmental Protection Agency. [Link]

  • Wikipedia contributors. (2024). Avermectin. Wikipedia. [Link]

  • WHO. (2015). Abamectin. Joint FAO/WHO Meeting on Pesticide Residues. [Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling: Δ2-Avermectin B1a vs. Ivermectin

Executive Summary Macrocyclic lactones, particularly avermectins and their semi-synthetic derivatives like ivermectin, represent a cornerstone class of antiparasitic and acaricidal agents. While ivermectin is a highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrocyclic lactones, particularly avermectins and their semi-synthetic derivatives like ivermectin, represent a cornerstone class of antiparasitic and acaricidal agents. While ivermectin is a highly potent, gold-standard therapeutic, its structural integrity is susceptible to environmental and chemical degradation. Δ2-Avermectin B1a (CAS: 110415-68-4) is a primary degradation product formed via the base-catalyzed isomerization of the parent avermectin molecule.

This guide provides an in-depth technical comparison between Δ2-Avermectin B1a and ivermectin, analyzing their structural stability, receptor binding implications, and comparative acaricidal efficacy. It is designed for researchers and drug development professionals seeking to understand the structure-activity relationship (SAR) and degradation kinetics of macrocyclic lactones.

Structural & Mechanistic Foundations

Ivermectin (comprising primarily 22,23-dihydroavermectin B1a) features a macrocyclic lactone ring with a standard Δ3,4 double bond. Under basic conditions, this structure undergoes a well-documented base-catalyzed isomerization . The double bond shifts from the 3-position to the 2-position, yielding the Δ2-isomer (Δ2-Avermectin B1a).

Mechanism of Action: Both compounds target Glutamate-gated chloride channels (GluCls) , which are specific to invertebrate nerve and muscle cells. Agonism of these channels induces a massive influx of chloride ions, leading to membrane hyperpolarization, flaccid paralysis, and death of the target pest. However, the spatial shift of the double bond in Δ2-Avermectin B1a alters the 3D topology of the macrocyclic ring. This conformational change creates steric hindrance, drastically reducing the molecule's binding affinity to the allosteric pocket of the GluCl receptor.

G A Avermectin / Ivermectin (Allosteric Modulator) B Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Nerve/Muscle) A->B Binds to transmembrane domain C Chloride Ion (Cl-) Influx B->C Channel opening D Membrane Hyperpolarization C->D E Flaccid Paralysis & Death (Target Pest) D->E

Fig 1: Mechanism of action for avermectins via GluCl channel modulation.

Quantitative Efficacy Comparison

The structural alteration in Δ2-Avermectin B1a translates to a quantifiable loss of biological activity. In comparative acaricidal bioassays against the two-spotted spider mite (Tetranychus urticae), ivermectin demonstrates vastly superior potency .

The 6-fold reduction in efficacy observed in the Δ2-isomer underscores the critical nature of the Δ3,4 double bond for optimal GluCl receptor docking.

CompoundTarget OrganismLC90 (ppm)Relative PotencyMechanism
Ivermectin Tetranychus urticae0.0381.0x (Baseline)Strong GluCl Allosteric Agonist
Δ2-Avermectin B1a Tetranychus urticae0.230~0.16x (6-fold reduction)Weak GluCl Allosteric Agonist

Experimental Protocol: Assessing Acaricidal Efficacy

To objectively compare the acaricidal efficacy of these macrocyclic lactones, a standardized leaf-dip bioassay is employed. This protocol is designed as a self-validating system; it incorporates pre-assay analytical verification to ensure the Δ2-isomer has not reverted or degraded further, which is a common point of failure in isomer-specific bioassays.

Phase 1: Compound Preparation & Analytical Verification
  • Stock Preparation: Dissolve Δ2-Avermectin B1a and Ivermectin reference standards independently in DMSO to create 10,000 ppm stock solutions.

  • HPLC Validation (Critical Causality Step): Analyze an aliquot of the Δ2-Avermectin B1a stock via HPLC (C18 column; Acetonitrile/Water/Methanol mobile phase). Why? Avermectin isomers can be unstable in solution. Confirming >95% isomeric purity and the absence of the parent compound prior to dilution ensures that any observed mortality is strictly attributable to the Δ2-isomer.

  • Serial Dilution: Dilute stocks in distilled water containing 0.01% Triton X-100 (surfactant) to achieve test concentrations ranging from 0.001 ppm to 1.0 ppm.

Phase 2: Leaf-Dip Methodology
  • Substrate Preparation: Cut 2 cm diameter leaf discs from untreated, healthy bean plants (Phaseolus vulgaris).

  • Application: Submerge the leaf discs in the respective test solutions for exactly 5 seconds. Place them on paper towels to air-dry for 2 hours at room temperature.

  • Self-Validating Controls: Simultaneously prepare a negative control (water + 0.01% Triton X-100 + equivalent DMSO concentration) to baseline natural mortality, and a positive control (Ivermectin) to validate assay sensitivity.

Phase 3: Infestation & Scoring
  • Infestation: Using a fine camel-hair brush, carefully transfer 20 adult female T. urticae mites onto each dry leaf disc.

  • Incubation: House the discs in a controlled environment chamber at 25°C, 60% relative humidity, with a 16:8 (Light:Dark) photoperiod.

  • Data Acquisition: At 48 hours post-infestation, score the mites for mortality under a stereomicroscope. Mites are considered dead if they exhibit flaccid paralysis and cannot move their appendages when gently prodded. Calculate the LC90 values using Probit analysis software.

Stability and Degradation Kinetics

Understanding the degradation kinetics of avermectins is vital for formulation stability and environmental toxicology. Δ2-Avermectin B1a is frequently identified as an environmental degradate in soil and water, as well as an in-vivo residue in treated livestock .

The isomerization pathway is initiated by basic conditions (pH > 8), leading to an epimerization at the 2-position to form the intermediate epi-Avermectin B1a, which subsequently undergoes a rearrangement to the stable Δ2,3 configuration.

G A Avermectin B1a (Δ3,4 double bond) B Base Catalysis (pH > 8, Environmental/In-vivo) A->B C epi-Avermectin B1a (Intermediate) B->C Epimerization D Δ2-Avermectin B1a (Δ2,3 double bond) C->D Rearrangement

Fig 2: Base-catalyzed degradation pathway of Avermectin B1a to the Δ2-isomer.

References

  • Title: Base-catalyzed isomerization of avermectins Source: Journal of Agricultural and Food Chemistry, 36(4), 826–828 (1988). URL: [Link]

Validation

A Comparative Guide to the Validation of Δ2-Avermectin B1a as a Stable Degradation Product

This guide provides an in-depth technical comparison and validation workflow for identifying Δ2-Avermectin B1a as a stable and critical degradation product of Avermectin B1a. It is designed for researchers, analytical sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation workflow for identifying Δ2-Avermectin B1a as a stable and critical degradation product of Avermectin B1a. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of Avermectin B1a's stability profile. We will explore the chemical rationale behind its degradation, compare its primary degradants, and provide detailed, field-tested protocols for its validation.

Introduction: The Imperative of Stability in Avermectin B1a Formulations

Avermectin B1a, a potent 16-membered macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is the principal component of the widely used antiparasitic agent Abamectin.[1][2] Its broad-spectrum efficacy against nematodes and arthropods has made it indispensable in both veterinary medicine and agriculture.[3][4] However, the complex structure of Avermectin B1a renders it susceptible to degradation under various environmental and processing conditions. Identifying and quantifying its degradation products is not merely an academic exercise; it is a regulatory and safety imperative to ensure the quality, efficacy, and safety of the final drug product.

Among its various degradants, Δ2-Avermectin B1a stands out due to its formation under specific, common conditions and its relative stability. This guide will focus on the validation of Δ2-Avermectin B1a, providing a comparative context against other potential degradants and a clear experimental framework for its analysis.

The Chemistry of Degradation: From Avermectin B1a to Δ2-Avermectin B1a

The degradation of Avermectin B1a is primarily driven by its susceptibility to hydrolysis, oxidation, and isomerization. The key transformation leading to Δ2-Avermectin B1a is a base-catalyzed isomerization.[5][6] Under alkaline conditions, the naturally-occurring double bond at the Δ3 position undergoes a rearrangement to the more thermodynamically stable, conjugated Δ2 position.[5][7] This process is considered irreversible and is a critical degradation pathway to monitor in formulations or environments with a pH above neutral.[5][6]

G A Avermectin B1a (Δ3-isomer) B Δ2-Avermectin B1a (Conjugatively Stabilized Isomer) A->B C Base-Catalyzed Isomerization (e.g., pH > 7) G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Interpretation A Avermectin B1a Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 Dilute & Stress B2 Alkaline Hydrolysis (0.05 M NaOH, RT) -> Forms Δ2-Avermectin B1a A->B2 Dilute & Stress B3 Oxidation (5% H₂O₂, RT) A->B3 Dilute & Stress B4 Photolytic Stress (ICH Q1B) A->B4 Dilute & Stress C Neutralize & Dilute Samples B1->C B2->C B3->C B4->C D Stability-Indicating HPLC / LC-MS Analysis C->D E Peak Identification & Quantification (Parent & Degradants) D->E F Mass Balance Calculation & Method Validation E->F

Caption: Experimental workflow for the validation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

The choice of analytical parameters is critical for resolving Δ2-Avermectin B1a from the parent Avermectin B1a and other degradants. A reversed-phase HPLC method is standard practice.

ParameterTypical SpecificationRationale
Column C18 (e.g., 150 x 4.6 mm, 2.5-5 µm)Provides excellent hydrophobic retention and separation for large macrocyclic lactones like avermectins. [8]
Mobile Phase Gradient of Water, Methanol, and AcetonitrileA gradient elution is necessary to resolve the parent drug from closely eluting polar and non-polar degradation products. [7]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that balances analysis time with separation efficiency.
Detection UV at ~253 nm or MS/MSAvermectins have a UV chromophore. [9]Mass Spectrometry (MS/MS) provides definitive identification and higher sensitivity. [10]
Column Temp. 30 - 40 °CControls retention time reproducibility and peak shape.

Data Interpretation and Method Validation

The data from the SIAM must be rigorously validated to be trustworthy. The goal is to demonstrate that the method is specific, accurate, precise, and sensitive for the intended purpose: quantifying Avermectin B1a and its degradation products, including Δ2-Avermectin B1a.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free of interference from degradants, impurities, and excipients. Peak purity should pass.Confirms that the method can unequivocally assess the analyte in the presence of components expected to be present.
Linearity Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels. [11]Demonstrates a direct proportional relationship between detector response and concentration over a defined range.
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte spiked into a placebo. [11]Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 1.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). [11]Defines the lower limit of the method's useful range for quantitative measurements.

By analyzing the stressed samples, you can confirm the identity of Δ2-Avermectin B1a (via retention time and mass spectral data) and track its formation specifically under alkaline conditions, while other degradants appear under different stresses. This confirms its status as a base-catalyzed degradation product and validates the method's ability to indicate stability.

Conclusion

The validation of Δ2-Avermectin B1a is a critical component of ensuring the quality and stability of Avermectin B1a-based products. It is not merely an impurity but a well-defined, stable degradation product formed via a specific base-catalyzed isomerization pathway. [5][6]By employing a systematic approach involving forced degradation studies and a robust, validated stability-indicating analytical method, researchers and drug development professionals can confidently monitor this critical degradant. This ensures that formulations are developed and stored under conditions that minimize its formation, ultimately safeguarding the product's therapeutic efficacy and safety profile.

References

  • Pivnichny J.V. et al. (1988). Base-catalyzed isomerization of avermectins. J. Agric. Food Chem., 36, 826. [Source: Bioaustralis Fine Chemicals]
  • A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. (2025). Figshare. [Link]

  • ABAMECTIN. (n.d.). World Health Organization (WHO). [Link]

  • MORSE LABORATORIES, INC. (n.d.). [Link]

  • Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy. (2014). PubMed. [Link]

  • ABAMECTIN (177). (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Investigation of non-thermal atmospheric plasma for the degradation of avermectin solution. (2021). Plasma Sources Science and Technology. [Link]

  • Study of the degradation in aqueous solution of a refractory organic compound: avermectin type used as pesticide in agriculture. (2017). Water Science & Technology. [Link]

  • Δ2-Avermectin B1a. (2024). Bioaustralis Fine Chemicals. [Link]

  • Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry. (2016). Journal of Food and Drug Analysis. [Link]

  • The development of a method for determining avermectin B1a residues in honey by high performance liquid chromatography. (2025). ResearchGate. [Link]

  • Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. (n.d.). EPA. [Link]

  • Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method. (2017). ResearchGate. [Link]

  • Analytical method for avermectin Bla, avermectin Blb, and 8,9-Z avermectin Blain water. (n.d.). EPA. [Link]

  • Avermectin degradation products and derivatives. (1992).
  • Avermectin. (n.d.). Wikipedia. [Link]

  • A novel synthesis of avermectin B(1a) from avermectin B(2a). (2015). ResearchGate. [Link]

  • Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. (2014). US EPA. [Link]

  • Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. (2021). PMC. [Link]

Sources

Comparative

Comparative Analysis of Δ2-Avermectin B1a Across Species: Efficacy, Toxicity, and Mechanistic Pathways

Introduction: Chemical Identity and Degradation Kinetics Avermectin B1a (the primary component of Abamectin) is a potent macrocyclic lactone utilized globally as an anthelmintic and insecticide. However, under environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chemical Identity and Degradation Kinetics

Avermectin B1a (the primary component of Abamectin) is a potent macrocyclic lactone utilized globally as an anthelmintic and insecticide. However, under environmental exposure or basic conditions, it undergoes structural degradation. Δ2-Avermectin B1a (CAS: 110415-68-4) is a critical, irreversible base degradation product found in treated animals and the environment[1].

The degradation pathway is initiated by a reversible base-catalyzed epimerization at the 2-position, forming the intermediate epi-Avermectin B1a[2]. This intermediate subsequently undergoes an irreversible rearrangement of the naturally occurring Δ3-double bond to the 2-position, yielding the thermodynamically stable alkene analog, Δ2-Avermectin B1a[1][2].

Degradation B1a Avermectin B1a (Parent Active) Epi epi-Avermectin B1a (Unstable Intermediate) B1a->Epi Base Catalysis (Reversible) D2 Δ2-Avermectin B1a (Stable Degradate) Epi->D2 Double Bond Shift (Irreversible)

Fig 1: Base-catalyzed degradation pathway of Avermectin B1a to Δ2-Avermectin B1a.

Mechanistic Target: The Role of Spatial Conformation

As a Senior Application Scientist, I emphasize that the biological efficacy of macrocyclic lactones is strictly dictated by their 3D spatial conformation. Avermectins exert their primary effect by binding to Glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to massive chloride ion influx, hyperpolarization, and flaccid paralysis[3]. In vertebrates, they weakly modulate GABA-A receptors [1][2].

The shift of the double bond from Δ3 to Δ2 alters the geometry of the macrocyclic ring. This conformational change increases the dissociation constant (


) at the GluCl binding site, significantly reducing the molecule's ability to lock the channel in an open state. Consequently, while Δ2-Avermectin B1a retains some biological activity, it is markedly less potent than its parent compound[1][4].

MOA D2 Δ2-Avermectin B1a GluCl GluCl Channels (Invertebrates) D2->GluCl Primary Target GABA GABA-A Receptors (Vertebrates) D2->GABA Secondary Target Cl_Inv Moderate Cl- Influx (Reduced Efficacy) GluCl->Cl_Inv Cl_Vert Negligible Cl- Influx (Low Affinity) GABA->Cl_Vert Paralysis Partial Paralysis (High Dose Required) Cl_Inv->Paralysis Survival Minimal Toxicity (BBB Exclusion) Cl_Vert->Survival

Fig 2: Species-specific receptor interaction and physiological outcomes of Δ2-Avermectin B1a.

Comparative Species Efficacy and Toxicity Analysis

To objectively evaluate the impact of the Δ2 isomerization, we must compare its performance across distinct phylogenetic groups: nematodes, arthropods, and mammals.

Quantitative Data Summary
Species ModelOrganism TypePrimary TargetParent Avermectin B1a EfficacyΔ2-Avermectin B1a EfficacyFold-Change (Potency Loss)
Tetranychus urticae Arthropod (Spider Mite)GluCl

= 0.038 ppm

= 0.23 ppm
~6-fold decrease [4]
Caenorhabditis elegans NematodeGluClHighly Potent (Baseline)Active only at

1 ppm
~100-fold decrease [1][2]
Rattus norvegicus Mammal (Vertebrate)GABA-ALow Toxicity (MDR1 efflux)Negligible ToxicityN/A (Safe profile)

Data Interpretation: The ~100-fold loss of nematocidal activity (extrapolated from its epi-intermediate profile)[2] compared to only a 6-fold loss in acaricidal activity against T. urticae[4] suggests that nematode GluCls are significantly more sensitive to the macrocyclic ring's exact spatial conformation than arthropod GluCls.

Experimental Protocols for Comparative Validation

To ensure scientific integrity and self-validating results, the following protocols are designed to empirically compare the parent compound against the Δ2-degradate.

Protocol A: In Vitro Electrophysiological Patch-Clamp Assay

Causality: Two-electrode voltage clamping of Xenopus oocytes allows for the isolated measurement of receptor kinetics without confounding pharmacokinetic variables (like cuticular penetration or metabolic breakdown).

  • Preparation: Harvest and defolliculate Xenopus laevis oocytes. Microinject with 50 nL of mRNA encoding either C. elegans or T. urticae GluCl subunits. Incubate at 18°C for 3–5 days.

  • Compound Formulation: Dissolve Δ2-Avermectin B1a and Parent Avermectin B1a in DMSO (stock 10 mM)[1]. Dilute in ND96 buffer to working concentrations (0.1 nM – 10 µM). Crucial: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced membrane leakage.

  • Recording: Impale oocytes with two microelectrodes (0.5–2 MΩ) filled with 3 M KCl. Voltage-clamp the membrane at -80 mV.

  • Perfusion: Superfuse the oocytes with the test compounds and measure the peak inward chloride current (

    
    ).
    
  • Validation: Wash with plain ND96 buffer between applications. Use the parent compound as a positive control to normalize the

    
     max and ensure receptor viability.
    
Protocol B: In Vivo Foliar Spray Bioassay (T. urticae)

Causality: This assay mimics real-world agricultural application, accounting for environmental stability and cuticular absorption.

  • Substrate Prep: Excise 2 cm bean leaf discs and place them adaxial side up on moistened cotton inside Petri dishes.

  • Infestation: Transfer 25 adult female T. urticae to each disc using a fine camel-hair brush.

  • Application: Apply serial dilutions (0.01 to 1.0 ppm) of Δ2-Avermectin B1a using a Potter precision spray tower (2 mL spray volume at 10 psi). Include a water+surfactant negative control.

  • Incubation & Scoring: Store at 25°C, 60% RH for 48 hours. Score mortality under a stereomicroscope (mites unresponsive to probing are marked dead). Calculate

    
     and 
    
    
    
    via probit analysis.

Workflow Start Sample Prep: Δ2-Avermectin B1a vs. Parent Control InVitro In Vitro Assay (Receptor Kinetics) Start->InVitro InVivo In Vivo Bioassay (Phenotypic Toxicity) Start->InVivo PatchClamp Oocyte Patch-Clamp (Measure I_Cl) InVitro->PatchClamp ToxScreen Foliar Spray Assay (Mortality Scoring) InVivo->ToxScreen Data Dose-Response Curve Generation (EC50 / LC50) PatchClamp->Data ToxScreen->Data Analysis Comparative Species Efficacy Profiling Data->Analysis

Fig 3: Self-validating experimental workflow for cross-species comparative analysis.

Conclusion

While Δ2-Avermectin B1a is an irreversible degradation product, it is not entirely biologically inert. Its altered spatial conformation severely impacts its binding affinity to nematode GluCls (~100-fold reduction), yet it maintains moderate acaricidal activity against arthropods like T. urticae (only a 6-fold reduction). Understanding this species-specific divergence is critical for researchers tracking the environmental fate of avermectins and developing next-generation macrocyclic lactones with targeted degradation profiles.

References

  • Abamectin Impurities and Related Compound - Veeprho Source: Veeprho URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Unambiguous Identification of Δ2-Avermectin B1a Using High-Resolution Mass Spectrometry

In the realm of natural product analysis and drug development, the precise structural confirmation of active pharmaceutical ingredients and their related substances is paramount. Avermectins, a class of 16-membered macro...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product analysis and drug development, the precise structural confirmation of active pharmaceutical ingredients and their related substances is paramount. Avermectins, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, present a unique analytical challenge due to their complex structures and the presence of numerous isomers and degradation products.[1] One such critical variant is Δ2-Avermectin B1a, an impurity and degradation product of Avermectin B1a. Distinguishing this compound from its parent and other isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and quality of avermectin-based products.

This guide provides an in-depth, technically-grounded comparison of high-resolution mass spectrometry (HRMS) approaches for the definitive identification of Δ2-Avermectin B1a. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from sample preparation to the nuanced interpretation of mass spectral data, empowering researchers to develop self-validating protocols for confident structural elucidation.

The Foundational Advantage: Why High-Resolution Mass Spectrometry?

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of modern small molecule identification for two fundamental reasons: mass accuracy and resolving power.[2][3] Unlike nominal mass instruments, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems provide mass measurements with accuracies typically below 5 parts-per-million (ppm).[4]

This precision is transformative. It allows for the confident determination of a molecule's elemental composition from its exact mass. For Δ2-Avermectin B1a, which shares the identical molecular formula (C₄₈H₇₂O₁₄) and monoisotopic mass (872.492207 Da) with Avermectin B1a, HRMS provides the first layer of confirmation.[5] Furthermore, high resolving power enables the separation of isobaric interferences—other compounds in the sample that may have the same nominal mass but a different elemental composition—ensuring that the measured mass is truly that of the analyte of interest.[6]

An Integrated Experimental Workflow for Confident Identification

A robust analytical strategy is a chain of validated steps, each designed to preserve the integrity of the analysis and build a conclusive case for the compound's identity. The workflow below outlines a comprehensive approach from sample receipt to final confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., Formulation, Culture Broth) QuEChERS QuEChERS Extraction (Acetonitrile Partitioning) Sample->QuEChERS Cleanup Dispersive SPE (d-SPE) (Removal of Interferences) QuEChERS->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC ESI Electrospray Ionization (ESI, Positive Mode) LC->ESI HRMS HRMS Detection (Full Scan & dd-MS²) ESI->HRMS AccurateMass Accurate Mass Analysis (Elemental Composition) HRMS->AccurateMass Fragmentation MS/MS Fragmentation Analysis (Structural Confirmation) HRMS->Fragmentation Identity Identity Confirmed: Δ2-Avermectin B1a AccurateMass->Identity Fragmentation->Identity

Caption: Overall workflow for the identification of Δ2-Avermectin B1a.

Part 1: Sample Preparation - The QuEChERS Protocol

The goal of sample preparation is to extract the analyte from a potentially complex matrix while minimizing interferences that could cause ion suppression in the mass spectrometer. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an exceptionally effective approach for avermectins.[5]

Experimental Protocol:

  • Sample Homogenization: Weigh 10 g of the homogenized sample (e.g., food product, soil) into a 50 mL centrifuge tube. For liquid samples or formulations, an equivalent amount should be used, potentially with an initial dilution step.

  • Extraction: Add 10 mL of acetonitrile. The choice of acetonitrile is critical; its miscibility with water allows it to penetrate aqueous phases in the sample, while its polarity is well-suited for extracting avermectins. Shake vigorously for 1 minute.

  • Salting Out (Liquid-Liquid Partitioning): Add a pre-packaged QuEChERS salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[5] MgSO₄ facilitates the removal of water from the acetonitrile layer, driving the partitioning of the avermectins into the organic phase. The salts create a phase separation between the acetonitrile and the aqueous components of the sample.

  • Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences like lipids. Vortex for 30 seconds and centrifuge.

  • Final Preparation: Collect the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-HRMS analysis.

Part 2: Chromatographic Separation & HRMS Analysis

Effective chromatographic separation is non-negotiable, especially when dealing with isomers. The goal is to ensure that Δ2-Avermectin B1a enters the mass spectrometer at a different time than Avermectin B1a and other related compounds, preventing ambiguity in the subsequent mass analysis.

Instrumentation & Protocol:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for its high peak resolution and speed.[7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) provides excellent retention and separation for avermectins.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. Formic acid aids in protonation for positive mode ESI, while ammonium formate helps in the formation of the characteristic ammonium adduct.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at ~50% B, ramping to 95-100% B over several minutes to elute the highly hydrophobic avermectin molecules.

  • HRMS System: A Q-TOF or Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.

HRMS Parameter Setup (Example for Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Avermectins readily form adducts in positive mode.

  • Ion Source Parameters:

    • Ion Spray Voltage: 4500 V

    • Source Temperature: 350-400 °C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1 & 2: 40 psi

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or "information-dependent acquisition (IDA)".[7] This mode allows the instrument to perform a high-resolution full scan (MS1) to detect all ions present, and then automatically trigger tandem MS (MS/MS or MS²) scans on the most intense ions.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 100-1000

    • Resolution: >25,000 (FWHM)

  • Tandem MS (MS/MS) Parameters:

    • Collision Energy: 30-40 eV. This energy must be optimized to induce fragmentation without completely obliterating the molecule.

    • Precursor Ion Selection: Set the instrument to trigger MS/MS on the expected m/z of the [M+NH₄]⁺ adduct, which is 890.5.

Decoding the Data: A Two-Pillar Approach to Confirmation

The data generated by the LC-HRMS system provides two independent but complementary pieces of evidence to confirm the identity of Δ2-Avermectin B1a.

Pillar 1: Accurate Mass & Elemental Composition

The first step is to examine the high-resolution full scan (MS1) spectrum at the retention time corresponding to the Δ2-Avermectin B1a peak. The primary ion observed for avermectins is typically the ammonium adduct, [M+NH₄]⁺.[5]

  • Expected Monoisotopic Mass of Δ2-Avermectin B1a (C₄₈H₇₂O₁₄): 872.492207 Da

  • Expected m/z of Ammonium Adduct ([C₄₈H₇₂O₁₄ + NH₄]⁺): 890.53415 Da

  • Acceptance Criterion: The measured mass from the HRMS should be within 5 ppm of the theoretical mass.

A result showing a measured mass of, for example, 890.5338 Da (a mass error of <1 ppm) provides extremely high confidence in the elemental formula C₄₈H₇₆NO₁₄⁺, which directly corresponds to the ammonium adduct of our target molecule.

Pillar 2: MS/MS Fragmentation - The Structural Fingerprint

While accurate mass confirms the elemental formula, it cannot distinguish between structural isomers. Tandem MS provides this crucial next layer of evidence. By selecting the precursor ion (m/z 890.5) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern that is characteristic of the molecule's structure.[8][9]

The fragmentation of avermectins is well-characterized and is dominated by the cleavage of the glycosidic bond, resulting in the loss of the oleandrose-oleandrose disaccharide moiety.[5]

Fragmentation_Pathway Parent Precursor Ion [M+NH₄]⁺ m/z 890.5 Loss_Sugar Loss of Disaccharide (- C₁₄H₂₄O₇) Parent->Loss_Sugar Fragment1 Aglycone Fragment [M - Sugar + H]⁺ m/z 567.3 Loss_Sugar->Fragment1 Loss_H2O Loss of H₂O Fragment1->Loss_H2O Loss_SecButyl Loss of sec-butyl group Fragment1->Loss_SecButyl Fragment2 [Fragment1 - H₂O]⁺ m/z 549.3 Loss_H2O->Fragment2 Fragment3 [Fragment1 - C₄H₉]⁺ m/z 510.3 Loss_SecButyl->Fragment3

Sources

Comparative

A Technical Guide to the Relative Potency of Δ²-Avermectin B1a and Its Isomers

This guide provides an in-depth comparison of the biological potency of Δ²-Avermectin B1a relative to its parent compound and other key isomers. We will explore the structural nuances that dictate activity, the underlyin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological potency of Δ²-Avermectin B1a relative to its parent compound and other key isomers. We will explore the structural nuances that dictate activity, the underlying mechanism of action, and the experimental methodologies used to quantify these differences. This document is intended for researchers, scientists, and drug development professionals working with macrocyclic lactones.

Introduction: The Avermectin Family and the Significance of Isomerism

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1][2] Renowned for their potent anthelmintic and insecticidal properties, these compounds, particularly Avermectin B1a, form the basis of widely used antiparasitic drugs and agricultural pesticides.[1][3][4] The complex molecular architecture of avermectins, featuring numerous chiral centers and specific double bond placements, gives rise to a variety of isomers.[5] This structural diversity is not trivial; it is a fundamental determinant of the molecule's ability to interact with its biological target.[5]

Among these isomers is Δ²-Avermectin B1a, a degradation product formed by the isomerization of the naturally occurring Avermectin B1a.[6][7] This guide will dissect the structure-activity relationship, comparing the potency of Δ²-Avermectin B1a with its parent compound and other relevant isomers to provide a clear understanding of how subtle molecular changes can lead to significant differences in biological efficacy.

Molecular Structure: The Foundation of Potency

The biological activity of an avermectin molecule is intrinsically linked to its three-dimensional shape. The key difference between Avermectin B1a and its Δ² isomer lies in the position of a double bond within the macrocyclic ring.

  • Avermectin B1a: The parent compound features a double bond at the Δ³ position. This specific configuration is crucial for optimal binding to its target site.

  • Δ²-Avermectin B1a: This isomer is formed through a base-catalyzed rearrangement where the double bond shifts to the Δ² position.[6][7] This seemingly minor shift significantly alters the molecule's conformation, which in turn reduces its biological activity.

Other important isomers include:

  • Avermectin B1b: A naturally occurring homologue that differs from B1a by the substitution of a sec-butyl group with an isopropyl group at the C-25 position.[1]

  • 8,9-Z Avermectin B1a: A photolytic degradation product, this isomer is also considered in toxicological assessments due to its potential presence as a residue.[8][9]

The precise stereochemistry of the spiroketal system, the hexahydrobenzofuran ring, and the disaccharide moiety are all critical for potent activity.[5] Any alteration, including the isomerization to the Δ² form, can disrupt the precise fit required for target engagement.

Mechanism of Action: Targeting Invertebrate Nervous Systems

Avermectins exert their potent effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1][5] This mechanism is the cornerstone of their selective toxicity against pests and parasites.

The process unfolds as follows:

  • Binding: Avermectin binds to the GluCl channel.

  • Channel Activation: This binding enhances the effect of glutamate, locking the channel in an open state.[1]

  • Chloride Influx: The open channel allows an increased influx of chloride ions (Cl⁻) into the cell.

  • Hyperpolarization: The influx of negative ions causes hyperpolarization of the nerve or muscle cell membrane.

  • Paralysis and Death: This hyperpolarization blocks the transmission of electrical signals, leading to flaccid paralysis and eventual death of the invertebrate.[1][10]

Mammals are largely unaffected by therapeutic doses because they lack these specific glutamate-gated chloride channels; their primary inhibitory neurotransmitter system relies on GABA receptors, where avermectins have a much lower affinity.[1]

G cluster_cell AVM Avermectin Molecule GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds To Cell Invertebrate Nerve/Muscle Cell Membrane GluCl->Cell Opens Channel, Increases Cl- Influx Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Activates Paralysis Flaccid Paralysis & Death Cell->Paralysis Causes Hyperpolarization

Caption: Mechanism of action of Avermectin on invertebrate GluCl channels.

Comparative Potency: A Quantitative Analysis

Experimental data consistently demonstrates that the structural shift in Δ²-Avermectin B1a leads to a significant reduction in biological potency compared to the parent Avermectin B1a.

The isomerization from the natural Δ³ position disrupts the optimal conformation required for high-affinity binding to the glutamate-gated chloride channel. While not completely inactive, its efficacy is markedly lower. One study notes that while Δ²-Avermectin B1a is still active at 1 part per million (ppm), its potency is reduced.[6] A direct comparison against the two-spotted spider mite (Tetranychus urticae) showed that the LC₉₀ (the concentration required to kill 90% of the population) for Δ²-Avermectin B1a was 0.23 ppm, whereas for ivermectin B1a it was 0.038 ppm, indicating a roughly 6-fold decrease in potency.[7]

Of the naturally produced avermectins, the B1a component exhibits the highest insecticidal activity.[3][11] The photolytic isomer, 8,9-Z avermectin B1a, is also considered to have toxicological activity comparable to the parent compound and is included in residue definitions for risk assessment.[8]

Table 1: Relative Potency of Avermectin Isomers Against Tetranychus urticae

CompoundIsomer TypeLC₉₀ (ppm)Relative Potency (vs. Ivermectin B1a)
Ivermectin B1aParent Compound0.038100%
Δ²-Avermectin B1aDegradation Product0.23~16.5%

Data sourced from Cayman Chemical, referencing Pivnichny J.V., et al. (1988).[7]

This quantitative data underscores the critical nature of the Δ³ double bond for maintaining high potency. The structure-activity relationship is clear: the native configuration of Avermectin B1a is optimized for its target, and even slight isomeric changes lead to a measurable loss of function.

Experimental Protocol: The Leaf-Dip Bioassay for Acaricide Potency

To provide a self-validating system for assessing potency, we describe a standard leaf-dip bioassay. This method is widely used to determine the efficacy of acaricides and insecticides.[12]

Objective: To determine the median lethal concentration (LC₅₀) of Avermectin B1a and Δ²-Avermectin B1a against an adult mite population (e.g., Tetranychus urticae).

Causality and Trustworthiness: This protocol is designed to be self-validating. The inclusion of a negative control (solvent only) establishes the baseline mortality, ensuring that observed deaths are due to the test compound. The use of a positive control (a compound with known potency) validates the assay's sensitivity. The dose-response curve generated from serial dilutions is critical; a logical, sigmoidal relationship between concentration and mortality provides confidence in the results.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 1000 ppm) of Avermectin B1a and Δ²-Avermectin B1a in a suitable solvent like DMSO.

    • Create a series of serial dilutions from the stock solutions to achieve the desired test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 ppm).

    • The final dilutions should be made in water containing a surfactant (e.g., 0.02% Triton X-100) to ensure even wetting of the leaf surface. This step is crucial for uniform exposure.

    • Prepare a negative control solution containing only the solvent and surfactant at the same concentration used for the test dilutions.

  • Bioassay Procedure:

    • Collect uniform, undamaged leaves from a host plant (e.g., cabbage or bean leaves).[13]

    • Using fine-tipped forceps, dip each leaf into a test solution for a standardized time (e.g., 10 seconds), ensuring complete immersion.

    • Place the treated leaves, petiole down, on a moist filter paper or cotton pad in a petri dish to maintain turgor.

    • Allow the leaves to air dry completely in a fume hood.

    • Once dry, carefully transfer a known number of adult mites (e.g., 20-30) onto each treated leaf using a fine brush.

    • Seal the petri dishes with a ventilated lid to prevent escape while allowing air exchange.

    • Incubate the dishes under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • After a set exposure period (e.g., 48 or 72 hours), count the number of dead and live mites on each leaf under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if mortality in the negative control group exceeds 5-10%.

    • Use probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals for each compound.

    • Compare the LC₅₀ values to determine the relative potency.

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis p1 Prepare Stock & Serial Dilutions (Test Compounds + Controls) e1 Dip Leaves in Test Solutions (10 seconds) p1->e1 p2 Collect Host Plant Leaves p2->e1 e2 Air Dry Leaves e1->e2 e3 Infest Leaves with Mites e2->e3 e4 Incubate under Controlled Conditions e3->e4 a1 Assess Mortality (after 48-72 hours) e4->a1 a2 Perform Probit Analysis (Calculate LC50) a1->a2 a3 Compare Potency a2->a3

Caption: Workflow for a leaf-dip bioassay to determine acaricide potency.

Conclusion

The biological potency of avermectin compounds is exquisitely sensitive to their stereochemistry and structural configuration. Avermectin B1a, in its natural form, represents a highly optimized molecule for targeting invertebrate glutamate-gated chloride channels. The isomerization of the double bond from the native Δ³ position to the Δ² position, creating Δ²-Avermectin B1a, results in a significant reduction in insecticidal and acaricidal activity. While not inert, the potency of the Δ² isomer is diminished by a factor of approximately six against key pests like T. urticae. This underscores the critical importance of the parent compound's structural integrity for maximal efficacy and highlights how environmental degradation pathways can lead to less potent molecules. For professionals in drug development and pest management, understanding these structure-activity relationships is paramount for designing novel derivatives and for accurately assessing the environmental fate and residual activity of these vital compounds.

References

  • Sun, Y., et al. (2016). Synthesis, Biological Activities and Structure-Activity Relationships for New Avermectin Analogues. PubMed.
  • Lv, M., et al. (2019). Effect of Stereochemistry of Avermectin-Like 6,6-Spiroketals on Biological Activities and Endogenous Biotransformations in Streptomyces avermectinius.
  • BenchChem. (2025). Stereoisomerism in Avermectin Compounds: A Technical Guide to a Core Pharmaceutical Scaffold. BenchChem.
  • Meinke, P. T., et al. (1993). Syntheses and biological activities of 13-substituted avermectin aglycons. PubMed.
  • Menchikov, L. G., et al. (2022). Avermectin chemistry: recent advances.
  • Wikipedia contributors. (n.d.). Avermectin. Wikipedia.
  • Omotbade, S. K., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. MDPI.
  • Shoop, W. L., et al. (1995). Structure and activity of avermectins and milbemycins in animal health. PubMed.
  • Omotbade, S. K., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. PMC.
  • Omura, S. (Ed.). (2009). Mode of Action of Avermectin.
  • Wang, Z., et al. (2021). Synthesis and biological activity of avermectin derivatives containing hydrazide structure. Chinese Journal of Pesticide Science.
  • Wang, Y., et al. (2018). Fabrication, Characterization, and Biological Activity of Avermectin Nano-delivery Systems with Different Particle Sizes. PMC.
  • Bioaustralis Fine Chemicals. (n.d.). Avermectin B1a, delta2. Bioaustralis Fine Chemicals.
  • Food Safety Commission of Japan. (n.d.). Abamectin:Avermectin (Pesticides). PMC.
  • Wang, Y., et al. (2018). Fabrication, Characterization, and Biological Activity of Avermectin Nano-delivery Systems with Different Particle Sizes.
  • Environmental Protection Agency. (1989). Pesticide Fact Sheet Number 89.2 Avermectin B1. EPA.
  • Balderas-Ruíz, K. A., et al. (2024). Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect.
  • Cayman Chemical. (n.d.). Δ2-Avermectin B1a. Cayman Chemical.
  • Li, T., et al. (2016). Insecticidal activity of avermectin against four kinds of pests.
  • Wang, C., et al. (2022). Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes. PubMed.
  • JMPR. (2005). Abamectin 21. JMPR 2005.

Sources

Validation

Comparative Toxicity Guide: Δ2-Avermectin B1a vs. Parent Avermectin B1a in Non-Target Organisms

Executive Summary & Chemical Context Avermectin B1a is a highly potent macrocyclic lactone derived from the fermentation of Streptomyces avermitilis and serves as the primary active component (≥80%) of the commercial ins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Avermectin B1a is a highly potent macrocyclic lactone derived from the fermentation of Streptomyces avermitilis and serves as the primary active component (≥80%) of the commercial insecticide and anthelmintic, Abamectin[1]. During environmental exposure or chemical processing, Avermectin B1a can undergo a base-catalyzed isomerization, shifting its double bond from the Δ3,4 position to the Δ2,3 position to form Δ2-Avermectin B1a [].

For drug development professionals and environmental toxicologists, understanding the comparative toxicity of this degradation product is critical. While Δ2-Avermectin B1a exhibits reduced efficacy against target agricultural pests compared to its parent compound, it retains a highly dangerous toxicity profile for non-target organisms, including mammals, aquatic invertebrates, and beneficial pollinators[][3]. This guide objectively compares the mechanistic and quantitative toxicity of these two compounds and provides self-validating experimental protocols for further toxicological screening.

Mechanistic Causality: Receptor Binding & Neurotoxicity

Both Avermectin B1a and Δ2-Avermectin B1a exert their toxicological effects by targeting and modulating glutamate-gated chloride channels (GluCls) and γ-aminobutyric acid (GABA)-gated chloride channels [][4].

  • Invertebrates (Target & Non-Target): The compounds bind allosterically to GluCls in the invertebrate nervous system. This binding irreversibly opens the channel, causing a massive influx of chloride ions (Cl⁻). The resulting membrane hyperpolarization halts action potential firing, leading to flaccid paralysis and death[4].

  • Mammals (Non-Target): In mammals, GluCls are absent, but avermectins can bind to GABA receptors in the central nervous system (CNS). Under normal physiological conditions, the mammalian blood-brain barrier (BBB)—specifically the P-glycoprotein efflux pump—prevents avermectins from entering the brain[4]. However, high acute doses overwhelm this efflux mechanism, allowing the compounds to cross the BBB, bind to GABA receptors, and induce severe neurotoxicity (tremors, ataxia, coma, and death)[1][4].

G A Avermectin Isomer (Ligand) B GluCl / GABA Chloride Channel A->B Allosteric Binding C Chloride Ion (Cl-) Influx B->C Channel locked open D Membrane Hyperpolarization C->D Intracellular accumulation E Neuromuscular Paralysis D->E Signal blockade

Figure 1: Mechanism of action of Avermectin isomers via chloride channel modulation.

Quantitative Toxicity Comparison: Target vs. Non-Target

The structural shift in Δ2-Avermectin B1a alters its spatial conformation, reducing its binding affinity to certain invertebrate GluCls. Consequently, it is approximately 6 times less active against target pests like the two-spotted spider mite (Tetranychus urticae)[]. However, this reduction in target efficacy does not translate to safety for non-target organisms. Δ2-Avermectin B1a retains a Global Harmonized System (GHS) classification of Acute Toxicity (Oral) Category 2 and Aquatic Acute 1 , making it highly lethal to mammals and aquatic ecosystems[3].

Table 1: Comparative Toxicity Profile (LC50/LD50 Values)
Organism CategorySpeciesAssay TypeAvermectin B1a (Parent)Δ2-Avermectin B1a (Isomer)
Target Pest Tetranychus urticaeContact LC900.038 ppm[]0.23 ppm[]
Non-Target Mammal Rat (Rattus norvegicus)Oral LD5010 mg/kg[1][5]< 50 mg/kg (GHS Cat 2)[3]
Non-Target Mammal Mouse (Mus musculus)Oral LD5019 mg/kg[5]Fatal if swallowed[3]
Non-Target Aquatic Water Flea (Daphnia magna)48h EC500.038 mg/L[6]Very Toxic (Aquatic Acute 1)[3]
Non-Target Soil Earthworm (Eisenia fetida)14-day LC5017.1 mg/kg[7]Active at 1 ppm[8]
Non-Target Insect Honey Bee (Apis mellifera)Oral LD500.0022 µ g/bee [6]Highly Toxic

Data synthesized from Cayman Chemical, BOC Sciences, Adama, and MedChemExpress safety data sheets and literature.

Self-Validating Experimental Methodologies

To accurately assess the comparative toxicity of highly lipophilic macrocyclic lactones, researchers must employ self-validating protocols that account for the compound's physical properties (e.g., adsorption to plastics, poor aqueous solubility).

Protocol A: Aquatic Toxicity Screening (Daphnia magna 48-h Immobilization)

This protocol is designed to measure acute ecological toxicity while preventing artificial concentration drops due to vessel adsorption.

  • Compound Preparation: Dissolve Δ2-Avermectin B1a and Avermectin B1a reference standards in 100% DMSO to create 10 mg/mL stock solutions. Causality: DMSO ensures complete solubilization of the highly hydrophobic lactone ring.

  • Test Medium Formulation: Spike the stock solution into OECD standardized reconstituted water. The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity. Include a 0.1% DMSO vehicle control to validate that observed toxicity is strictly compound-driven.

  • Vessel Selection (Critical Step): Use only silanized borosilicate glass beakers. Causality: Avermectins rapidly adsorb to standard polystyrene plastics and untreated glass. Using silanized glass ensures the nominal exposure concentration matches the actual bioavailable concentration.

  • Exposure & Observation: Introduce five Daphnia magna neonates (<24 hours old) per vessel, utilizing 4 replicates per concentration gradient. Assess phenotypic immobilization (inability to swim within 15 seconds of gentle agitation) at 24 and 48 hours.

  • Analytical Validation: Quantify the actual concentration of the test medium at T=0 and T=48h using HPLC-UV (detection at 245 nm) to validate compound stability throughout the assay.

Protocol B: Mammalian In Vitro Neurotoxicity (Cerebellar Granule Neurons)

To isolate intrinsic neurotoxicity from the variable of blood-brain barrier penetration, this assay directly measures GABA-receptor disruption.

  • Cell Isolation: Culture primary cerebellar granule neurons from postnatal day 7-8 rats. Allow 7 days in vitro (DIV) for mature GABA receptor expression.

  • Radioligand Binding Assay: Incubate neurons with 2 nM[³H]-Avermectin B1a in the presence of varying concentrations (1 nM to 10 µM) of unlabeled Δ2-Avermectin B1a. Causality: This competitive binding setup determines the exact dissociation constant (Kd) and confirms if the Δ2 structural shift impairs receptor affinity compared to the parent molecule.

  • Electrophysiological Validation: Perform whole-cell patch-clamp recordings on the neurons. Perfuse the cells with the IC50 concentration of Δ2-Avermectin B1a and measure the amplitude of inward chloride currents. Causality: This validates whether the isomer acts as a functional agonist (inducing hyperpolarization) at the mammalian GABA receptor, confirming the mechanism of its mammalian lethality.

Workflow S1 Step 1: Compound Solubilization (DMSO Stock Formulation) S2 Step 2: Model Selection (Daphnia magna / Rat Neurons) S1->S2 S3 Step 3: Controlled Exposure (Silanized Glass / Patch-Clamp) S2->S3 S4 Step 4: Analytical Validation (HPLC-UV Concentration Check) S3->S4 S5 Step 5: Data Synthesis (EC50 / Kd Calculation) S4->S5

Figure 2: Standardized self-validating workflow for macrocyclic lactone toxicity screening.

Conclusion

While Δ2-Avermectin B1a is a degradation product with diminished insecticidal and acaricidal efficacy compared to Avermectin B1a, it is by no means a "safe" metabolite. The structural isomerization from the Δ3 to the Δ2 position reduces its binding affinity to target pest GluCls, yet it retains extreme acute toxicity toward non-target mammals, aquatic invertebrates, and pollinators. Drug development professionals and agrochemical formulators must treat Δ2-Avermectin B1a with the same rigorous environmental and occupational safety protocols as the parent compound, ensuring strict containment and utilizing silanized equipment during toxicological evaluations to prevent data artifacts.

References

  • Cayman Chemical. "Safety Data Sheet: Δ2-Avermectin B1a". caymanchem.com.
  • BOC Sciences. "CAS 110415-68-4 (delta2-Avermectin B1a)". bocsci.com.
  • National Institutes of Health (NIH) / PMC. "Assessment of Avermectins-Induced Toxicity in Animals". nih.gov.
  • MedChemExpress. "Avermectin B1a (Abamectin B1a) | Antibiotic". medchemexpress.com.
  • Cayman Chemical. "Safety Data Sheet: Avermectin B1a". caymanchem.com.
  • Genfarm.
  • ADAMA.
  • BioAustralis. "Product Catalogue: Δ2-Avermectin B1a". windows.net.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Δ2 -Avermectin B1a

As a Senior Application Scientist, I have structured this guide to provide you with the definitive, self-validating protocols for the containment, handling, and disposal of Δ2-Avermectin B1a. When working with macrocycli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with the definitive, self-validating protocols for the containment, handling, and disposal of Δ2-Avermectin B1a. When working with macrocyclic lactones, an uncompromising approach to safety is not just a regulatory requirement—it is a scientific necessity.

Executive Summary & Chemical Identity

Δ2-Avermectin B1a (CAS: 110415-68-4) is a critical impurity and structural isomer of the potent antiparasitic agent Abamectin[1]. While it is often characterized as an inactive alkene bond migration product in certain agricultural pest models[2], it retains an extreme acute toxicity profile in mammalian systems[3]. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, field-proven laboratory execution.

Toxicological Profile & Mechanistic Causality

To respect the chemical, you must understand its mechanism. Avermectins exert their primary biological effects by binding to glutamate-gated chloride channels (GluCls) and GABA-A receptors in the nervous system.

The Causality of Toxicity: In a healthy mammalian system, the intact Blood-Brain Barrier (BBB) utilizes P-glycoprotein (MDR1) efflux pumps to prevent avermectins from entering the central nervous system. However, acute high-dose exposure (via inhalation or dermal absorption) overwhelms these efflux mechanisms[4]. Once across the BBB, Δ2-Avermectin B1a acts as a potent GABA-A agonist, causing massive chloride ion influx, irreversible neuronal hyperpolarization, and subsequent severe neurotoxicity characterized by tremors, ataxia, coma, and potentially death[4].

G A Δ2-Avermectin B1a B BBB Penetration (High Dose) A->B C GABA-A / GluCl Binding B->C D Chloride Influx C->D E Hyperpolarization D->E F Neurotoxicity (Coma/Tremors) E->F

Caption: Pathway of Avermectin-induced neurotoxicity via chloride channel hyperpolarization.

Quantitative Hazard Assessment & Mandatory PPE Matrix

According to the Globally Harmonized System (GHS), Δ2-Avermectin B1a triggers multiple Category 1 and 2 hazard classifications[3]. The following table summarizes the quantitative toxicity thresholds and the causal rationale for our strict PPE requirements.

GHS CategoryHazard StatementQuantitative Threshold (Est.)Target Organ / EffectMandatory PPE Rationale
Acute Tox. 2 (Oral) H300: Fatal if swallowed5 < LD50 ≤ 50 mg/kgSystemic / CNSMandates strict hygiene; no food/drink in facility[3].
Acute Tox. 3 (Dermal) H311: Toxic in contact with skin50 < LD50 ≤ 300 mg/kgSystemic / CNSRequires double nitrile gloves (≥ 8 mil) and Tyvek suits[3].
Acute Tox. 1 (Inhalation) H330: Fatal if inhaledLC50 ≤ 0.05 mg/LRespiratory / CNSDictates the use of N100/FFP3 respirators or PAPR[3].
STOT RE 1 H372: Damage to organsProlonged exposureNervous SystemRequires closed-system handling to prevent chronic micro-dosing[3].
Aquatic Acute 1 H400: Very toxic to aquatic lifeLC50/EC50 ≤ 1.0 mg/LAquatic EcosystemsStrictly prohibits drain disposal; requires high-temp incineration[3].

Operational Workflow: Step-by-Step Handling Protocol

The following methodology is a self-validating system designed to eliminate the risk of aerosolization and dermal contact during the preparation of analytical stock solutions.

Workflow Step1 1. Fume Hood Prep Verify airflow & clear workspace Step2 2. Don PPE N100, Double Nitrile, Tyvek Step1->Step2 Step3 3. Closed Weighing Use anti-static boats & seal Step2->Step3 Step4 4. Solubilization Add solvent inside hood Step3->Step4 Step5 5. Decontamination Scrub with alcohol, segregate waste Step4->Step5

Caption: Operational workflow for the safe handling and containment of Δ2-Avermectin B1a.

Protocol: Preparation of Δ2-Avermectin B1a Analytical Stock Solutions

  • Workspace Initialization: Engage a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. Verify the face velocity is operating between 80–100 fpm. Line the working surface with absorbent, plastic-backed bench paper.

  • PPE Donning: Equip a disposable Tyvek suit, double nitrile gloves (inner layer standard, outer layer extended cuff ≥ 8 mil), tight-fitting safety goggles, and a full-face PAPR or N100 particulate respirator[5].

  • Static Mitigation: Avermectin powders are notoriously fine and prone to static cling. Pass an anti-static zero-ionizer fan over the microbalance to prevent the aerosolization of the toxic powder during transfer.

  • Weighing: Tare a conductive, anti-static weigh boat. Carefully transfer the required mass of Δ2-Avermectin B1a using a dedicated micro-spatula.

  • Solubilization: Transfer the powder to a pre-labeled amber glass vial (the compound is highly light-sensitive). Add the appropriate volume of anhydrous DMSO or Acetonitrile. Note: Avermectins are highly hydrophobic and practically insoluble in water; organic solvents are required for stock preparation.

  • Sealing and Homogenization: Cap the vial tightly with a PTFE-lined septum. Vortex gently for 30 seconds until the solid is fully dissolved. Do not remove the vial from the hood until the exterior has been wiped down.

Emergency Response & Waste Disposal Plan

Deep trust in laboratory safety comes from knowing exactly how to handle failures and end-of-life logistics.

Spill Containment & Decontamination: If a dry powder spill occurs, do not sweep . Sweeping aerosolizes the fatal dust. Instead, cover the spill with damp absorbent pads (using 70% Isopropanol or Ethanol, as water is ineffective due to the compound's hydrophobicity)[5]. Carefully wipe the area, moving from the outside in. Decontaminate all surfaces and equipment by scrubbing vigorously with alcohol, followed by a secondary wash with a 10% bleach solution to chemically degrade residual macrocyclic lactones[5].

Step-by-Step Disposal Methodology: Because Δ2-Avermectin B1a is classified as Aquatic Acute 1 (H400)[3], it must never enter the municipal water supply.

  • Solid Waste: Place all contaminated weigh boats, pipette tips, bench paper, and outer gloves into a rigid, puncture-resistant container lined with a highly visible toxic waste bag. Label explicitly as "Hazardous Solid Waste: Avermectin Analogs (Extreme Acute Toxicity)".

  • Liquid Waste: Collect all organic solvent washings in a dedicated, chemically compatible HPLC-grade waste carboy. Label as "Halogen-Free Organic Waste - Contains Extreme Acute Toxins (Avermectins)".

  • Final Destruction: Transfer the sealed containers to your Environmental Health and Safety (EHS) department. The only acceptable method of destruction is high-temperature incineration (≥ 1000°C) in an EPA/RCRA-compliant facility, which possesses the thermal energy required to permanently break down the complex macrocyclic lactone ring structure.

References

Sources

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